molecular formula C12H11NO2 B11901045 6-Acetyl-1-methyl-2(1H)-quinolinone

6-Acetyl-1-methyl-2(1H)-quinolinone

Cat. No.: B11901045
M. Wt: 201.22 g/mol
InChI Key: IZFCZFXYGUZTEU-UHFFFAOYSA-N
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Description

6-Acetyl-1-methyl-2(1H)-quinolinone is a functionalized quinolone derivative of significant interest in organic and medicinal chemistry research. The 1-methyl-2-quinolone (MeQone) framework is a fundamental structure found in numerous alkaloids and is a privileged scaffold for developing new biologically active compounds . The acetyl group at the 6-position serves as a versatile synthetic handle, making this compound a valuable building block for the synthesis of more complex molecular architectures. Researchers can utilize this reactive ketone for further chemical transformations, such as the construction of chalcone-like enone systems or as a precursor for heterocyclic annulation reactions, which are common strategies in drug discovery . Quinolone-based compounds are extensively investigated for their broad spectrum of biological activities, which include antibacterial, anticancer, antimalarial, and antiviral properties . While the specific mechanism of action for this analog must be empirically determined, its structural features position it as a promising candidate for the development of novel therapeutic agents. This compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-acetyl-1-methylquinolin-2-one

InChI

InChI=1S/C12H11NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3-7H,1-2H3

InChI Key

IZFCZFXYGUZTEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C=C2)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Acetyl-1-methyl-2(1H)-quinolinone: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Quinolone Chemistry

The quinolone and quinolinone scaffolds are cornerstones in medicinal chemistry and materials science, renowned for their versatile biological activities and unique photophysical properties. This guide focuses on a specific, yet under-documented derivative, 6-Acetyl-1-methyl-2(1H)-quinolinone . While direct experimental data for this exact molecule is sparse in publicly accessible literature, its chemical architecture allows for a robust, predictive analysis based on the well-established chemistry of its structural analogs. This document, therefore, serves as both a comprehensive review of the foundational principles governing quinolinone chemistry and a forward-looking technical guide for researchers and drug development professionals interested in the potential of this specific compound. We will delve into its structural features, postulate its physicochemical properties, outline plausible synthetic routes, and explore its potential biological significance by drawing parallels with closely related, well-characterized quinolinone derivatives.

Molecular Architecture and Inherent Chemical Features

The chemical identity of this compound is defined by a bicyclic quinolinone core, substituted with a methyl group on the nitrogen atom (N-1) and an acetyl group at the C-6 position of the benzene ring.

Chemical Structure:

Key Structural and Electronic Characteristics:

  • Quinolinone Core: The 2(1H)-quinolinone moiety is a planar, aromatic system. The endocyclic amide group introduces a degree of electronic polarization and the potential for hydrogen bonding in related unsubstituted analogs.

  • N-Methylation: The presence of a methyl group at the N-1 position blocks the amide proton, which would otherwise participate in tautomerism to the corresponding 2-hydroxyquinoline. This methylation locks the structure in the quinolinone form and is known to influence solubility and metabolic stability.

  • 6-Acetyl Group: This electron-withdrawing group at the C-6 position significantly influences the electronic properties of the benzene ring. It can serve as a handle for further chemical modifications and is a key determinant of the molecule's potential biological interactions.

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₁NO₂Derived from the chemical structure.
Molecular Weight 201.22 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow solidBased on the appearance of similar quinolinone derivatives.[1]
Melting Point Expected to be a crystalline solid with a defined melting point, likely >150 °CAromatic and polar nature suggests a relatively high melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The N-methylation reduces polarity compared to the N-H analog, but the acetyl and carbonyl groups provide some polarity.
Stability Generally stable under standard laboratory conditions.The quinolinone ring is a stable aromatic system.

Synthetic Pathways: A Strategic Approach

The synthesis of this compound can be approached through several established methodologies for quinolinone ring formation, followed by or incorporating the necessary substitutions. The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.

Conceptual Synthetic Workflow

A logical and efficient synthetic strategy would involve the cyclization of a suitably substituted aniline derivative.

Synthesis_Workflow Start Starting Materials Intermediate1 Substituted Acrylate Intermediate Start->Intermediate1 Acylation/Condensation Cyclization Intramolecular Cyclization Intermediate1->Cyclization Heating/Acid or Base Catalysis Product This compound Cyclization->Product

Caption: A generalized workflow for the synthesis of quinolinone derivatives.

Plausible Synthetic Protocol: Modified Conrad-Limpach-Knorr Synthesis

This classical approach is highly versatile for the synthesis of 2- and 4-quinolinones. A plausible adaptation for our target molecule is outlined below.

Step 1: Synthesis of the Acetoacetanilide Intermediate

The synthesis would commence with the acylation of 4-aminoacetophenone with diketene or ethyl acetoacetate.

  • Reaction: 4-aminoacetophenone is reacted with an excess of diketene or heated with ethyl acetoacetate.

  • Causality: This step introduces the β-ketoester functionality necessary for the subsequent cyclization. The use of 4-aminoacetophenone directly incorporates the desired acetyl group at the correct position.

Step 2: N-Methylation

The resulting acetoacetanilide would then be N-methylated.

  • Reagents: A suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

  • Rationale: N-methylation prior to cyclization can prevent side reactions and ensures the final product has the methyl group at the N-1 position.

Step 3: Cyclization

The N-methylated acetoacetanilide intermediate is then cyclized to form the quinolinone ring.

  • Conditions: Heating in a high-boiling point solvent such as Dowtherm A or treatment with a strong acid like polyphosphoric acid (PPA) or sulfuric acid.

  • Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the enol or enolate of the β-ketoamide attacks the aromatic ring, followed by dehydration to yield the quinolinone.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2][3]

¹H NMR Spectroscopy (Predicted Chemical Shifts)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
-CH₃ (N-methyl)3.5 - 3.8singletMethyl group attached to a nitrogen atom in a heterocyclic system.
-COCH₃ (acetyl)2.5 - 2.7singletMethyl group adjacent to a carbonyl.
H-3~6.5doubletVinylic proton adjacent to the carbonyl group.
H-4~7.7doubletVinylic proton coupled to H-3.
H-5~7.9doubletAromatic proton ortho to the acetyl group.
H-7~7.6doublet of doubletsAromatic proton meta to the acetyl group.
H-8~7.4doubletAromatic proton para to the acetyl group.

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-CH₃ (N-methyl)28 - 32Aliphatic carbon attached to nitrogen.
-COCH₃ (acetyl)25 - 29Aliphatic carbon of the acetyl group.
C=O (acetyl)195 - 200Carbonyl carbon of the acetyl group.
C=O (amide)160 - 165Amide carbonyl carbon.
C-3~120Vinylic carbon.
C-4~140Vinylic carbon.
Aromatic Carbons115 - 145Carbons of the benzene ring.
C-6~135Aromatic carbon bearing the acetyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
1690 - 1710C=O stretch (acetyl ketone)
1650 - 1670C=O stretch (amide)
1590 - 1610C=C stretch (aromatic and vinylic)
2900 - 3000C-H stretch (aliphatic)
3000 - 3100C-H stretch (aromatic and vinylic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 201.22

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the acetyl group (M-43) and subsequent fragmentation of the quinolinone ring.

Potential Biological and Pharmacological Significance

The quinolinone scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4][5] The introduction of an acetyl group at the C-6 position and a methyl group at N-1 can significantly modulate the biological activity.

Potential Therapeutic Areas of Interest
  • Antibacterial Agents: Quinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[2] While this compound itself is not a classical quinolone antibiotic, the quinolinone core is present in many antibacterial compounds, and this derivative warrants investigation for antibacterial activity.[6]

  • Anticancer Activity: Numerous quinolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[7][8] The acetyl group could potentially interact with the active sites of various enzymes.

  • Anti-inflammatory Properties: The quinoline and quinolinone cores are found in several compounds with anti-inflammatory activity.[9] These compounds often act by inhibiting key inflammatory mediators such as cyclooxygenases (COX) and phosphodiesterases (PDEs).[10]

  • Cardiotonic Agents: Certain quinolinone derivatives, such as cilostamide, are known to be potent and selective phosphodiesterase 3 (PDE3) inhibitors, leading to positive inotropic effects.[11] The substitution pattern of this compound makes it a candidate for evaluation as a potential cardiotonic agent.

Proposed Mechanism of Action Workflow

Investigating the biological activity of a novel compound like this compound requires a systematic approach.

MoA_Workflow Compound This compound Screening High-Throughput Screening (e.g., cell viability, enzyme assays) Compound->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Target_ID Target Identification (e.g., proteomics, affinity chromatography) Hit_ID->Target_ID MoA Mechanism of Action Studies (e.g., signaling pathway analysis, in vivo models) Target_ID->MoA

Caption: A workflow for elucidating the mechanism of action of a novel compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical entity. A related compound, 6-Acetyl-3,4-dihydroquinolin-2(1H)-one, is classified as harmful if swallowed and causes skin and eye irritation.[1]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of quinolinone derivatives. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological applications, grounded in the established principles of quinolinone chemistry.

The true potential of this compound can only be unlocked through dedicated experimental investigation. Future research should focus on:

  • Optimized Synthesis: Development and optimization of a reliable and scalable synthetic route.

  • Full Spectroscopic and Physicochemical Characterization: Generation of definitive analytical data to confirm its structure and properties.

  • Broad Biological Screening: Evaluation of its activity in a wide range of biological assays to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the key structural features responsible for any observed biological activity.

References

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  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). PubMed. Retrieved February 27, 2026, from [Link]

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  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 6-Acylamino-2-aminoquinolines as potent melanin-concentrating hormone 1 receptor antagonists. Identification, structure-activity relationship, and investigation of binding mode. (2005). PubMed. Retrieved February 27, 2026, from [Link]

  • 2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl). (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Retrieved February 27, 2026, from [Link]

  • Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. (2024). Preprints.org. Retrieved February 27, 2026, from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved February 27, 2026, from [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 27, 2026, from [Link]

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  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). PubMed. Retrieved February 27, 2026, from [Link]

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Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 1-Methyl-2-quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Heterocycle

The 1-methyl-2-quinolinone core, a seemingly simple bicyclic heteroaromatic system, has steadily gained prominence within the drug discovery landscape. This scaffold is a recurring motif in a variety of naturally occurring alkaloids and has captivated medicinal chemists due to the diverse and potent biological activities exhibited by its synthetic derivatives.[1] The inherent structural features of the 1-methyl-2-quinolinone framework, including its planarity, potential for hydrogen bonding, and amenability to substitution at various positions, provide a versatile platform for the design of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1-methyl-2-quinolinone derivatives, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. We will navigate through their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the 1-Methyl-2-quinolinone Core

The biological exploration of 1-methyl-2-quinolinone derivatives is intrinsically linked to the development of efficient synthetic methodologies. A common and direct approach involves the chemoselective N-methylation of the parent 2-quinolone (carbostyril).[1] Reagents such as dimethyl sulfate are often employed for this transformation.[1] Another established method is the one-pot synthesis from quinoline, which involves methylation followed by oxidation using potassium ferricyanide(III) under alkaline conditions.[1]

More complex, substituted 1-methyl-2-quinolinone derivatives can be accessed through various synthetic routes, including ring transformation reactions of isatoic anhydrides.[1] The functionalization of the 1-methyl-2-quinolinone core itself can be challenging due to its relatively low reactivity.[1] However, the introduction of activating groups, such as a nitro group, can facilitate further chemical transformations, enabling the synthesis of a diverse library of derivatives for biological screening.[1]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The quest for novel anticancer agents has positioned 1-methyl-2-quinolinone derivatives as a promising class of compounds.[4][5][6] Their cytotoxic effects have been demonstrated against a wide range of cancer cell lines, and their mechanisms of action are often multifaceted.[4][7]

Mechanism of Action: Disrupting Cancer Cell Proliferation

Several 1-methyl-2-quinolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4] For instance, certain derivatives have been found to inhibit the proliferation of human cancer cell lines such as HeLa, PC3, MCF-7, and SKBR-3. The anticancer activity is often linked to the inhibition of key cellular targets. Some derivatives have shown potent inhibitory activity against specific kinases involved in cancer progression.[8] Furthermore, the ability of these compounds to interact with DNA and inhibit enzymes like topoisomerase is another avenue through which they exert their anticancer effects.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1-methyl-2-quinolinone derivatives is highly dependent on the nature and position of substituents on the quinolinone ring. N-methylation itself has been shown to increase the biological activity of certain quinoline derivatives.[4] Studies have revealed that substitutions at various positions, including the C-2, C-3, C-4, and the benzo ring, can significantly modulate the cytotoxic activity.[2][4] For example, the introduction of a hetaryl moiety at the C-2 position can enhance lipophilicity and potentially improve DNA-binding properties, leading to augmented anticancer activity.[4]

The following table summarizes the cytotoxic activity of selected 1-methyl-2-quinolinone derivatives against various cancer cell lines:

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-Aryl substitutedPC3 (Prostate)31.37
Compound B 2-Aryl substitutedHeLa (Cervical)8.3
Compound C N-alkylated, 2-oxoquinolineHEp-2 (Larynx)Not specified (good activity)[4]
Compound D 2,4,8-TrisubstitutedHCT116 (Colon)Not specified (improved activity)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of 1-methyl-2-quinolinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 1-methyl-2-quinolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. 1-Methyl-2-quinolinone derivatives have emerged as a promising scaffold in this area, exhibiting a broad spectrum of activity against various pathogenic microorganisms.[9][10]

Spectrum of Activity and Mechanistic Insights

Derivatives of 1-methyl-2-quinolinone have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][11][12] For instance, certain quinoline-2-one derivatives have shown significant antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes. Some studies suggest that these compounds may target bacterial cell division by obstructing the GTPase activity of FtsZ.[13]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency is significantly influenced by the substituents on the 1-methyl-2-quinolinone core. The presence of a bromo group on the quinoline ring, for example, has been associated with a broad spectrum of antimicrobial activity.[9] The introduction of hydrazone moieties has also been a successful strategy to enhance the antibacterial and antifungal properties of these compounds.[9]

The following diagram illustrates a general workflow for screening the antimicrobial activity of novel 1-methyl-2-quinolinone derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 1-Methyl-2-quinolinone Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization MIC Determination of Minimum Inhibitory Concentration (MIC) Characterization->MIC MBC_MFC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Enzyme_Assay Enzyme Inhibition Assays (e.g., FtsZ) MBC_MFC->Enzyme_Assay Biofilm_Assay Biofilm Formation Inhibition Assay Enzyme_Assay->Biofilm_Assay

Caption: Workflow for Antimicrobial Activity Screening.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. 1-Methyl-2-quinolinone derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[14][15]

Mechanism of Action: Targeting Key Inflammatory Mediators

Several studies have shown that 1-methyl-2-quinolinone derivatives can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[14][15][16] This is often achieved through the dual inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression and activity.[14][16] The underlying mechanism frequently involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[14][16]

The following diagram illustrates the inhibitory effect of 1-methyl-2-quinolinone derivatives on the NF-κB signaling pathway.

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of MQ_Derivative 1-Methyl-2-quinolinone Derivative MQ_Derivative->IKK inhibits

Caption: Inhibition of NF-κB Pathway by 1-Methyl-2-quinolinone Derivatives.

Neuroprotective Properties: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present a significant therapeutic challenge. Emerging evidence suggests that 1-methyl-2-quinolinone derivatives may possess neuroprotective properties, offering a potential avenue for the development of new treatments.[17][18]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[17] Some derivatives are predicted to act as inhibitors of acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are important targets in the treatment of neurodegenerative diseases.[17] By scavenging free radicals and modulating the activity of these enzymes, 1-methyl-2-quinolinone derivatives can potentially mitigate neuronal damage and improve cognitive function.[17][19]

Conclusion and Future Perspectives

The 1-methyl-2-quinolinone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore its therapeutic potential. The continued exploration of this versatile core, driven by innovative synthetic strategies and a deeper understanding of its structure-activity relationships, holds immense promise for the development of next-generation therapeutics. Future research should focus on optimizing the lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles. Furthermore, the elucidation of novel biological targets and a more profound understanding of the molecular mechanisms of action will be crucial in translating the promise of 1-methyl-2-quinolinone derivatives into clinical reality.

References

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  • Lee, D. S., et al. (2018). Anti-Inflammatory Effect of Methylpenicinoline from a Marine Isolate of Penicillium sp. (SF-5995): Inhibition of NF-κB and MAPK Pathways in Lipopolysaccharide-Induced RAW264.7 Macrophages and BV2 Microglia. Marine Drugs, 16(11), 444. [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-10. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

  • Mahantheshappa, S. S., et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Indonesian Journal of Pharmacy, 32(1), 84-95. [Link]

  • Bawa, S., et al. (2010). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Anti-inflammatory Agents. International Journal of Advances in Engineering, Science and Technology, 1(1), 1-6. [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

  • Ammar, Y. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234. [Link]

  • Sahu, S., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 13(10), 7249-7259. [Link]

  • Singh, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-15. [Link]

  • Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7859-7874. [Link]

  • Bure, I. V., et al. (2023). Neuroprotective Properties of Quinone Reductase 2 Inhibitor M-11, a 2-Mercaptobenzimidazole Derivative. International Journal of Molecular Sciences, 24(21), 15851. [Link]

  • Kumar, A., & Kumar, R. (2018). Anticancer Activity of Quinoline Derivatives; An Overview. Journal of Pharmaceutical Chemistry, 4(1), 1-10. [Link]

  • Singh, S., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Journal of Drug Delivery and Therapeutics, 13(1), 118-126. [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4269. [Link]

  • Weinstock, M., et al. (2003). Neuroprotective and cognition-enhancing properties of MK-801 flexible analogs: Structure-activity relationships. Technion - Israel Institute of Technology. [Link]

  • Soleiman, H. A. (2004). New Route Synthesis of Some Quinolin-2-one Derivatives. Chemical Papers, 58(2), 116-119. [Link]

  • Martinez-Gonzalez, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1863. [Link]

  • Al-Otaibi, M. A., & Al-Obaid, A. M. (2018). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of ChemTech Research, 11(05), 236-243. [Link]

  • Gal, S., et al. (2005). M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease. Weizmann Institute of Science. [Link]

  • Gonzalez-Vera, J. A., & Garcia-Afonso, C. (2023). Quinones as Neuroprotective Agents. International Journal of Molecular Sciences, 24(14), 11707. [Link]

  • Al-Salem, H. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8466. [Link]

  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

  • El-Sayed, M. A. A., et al. (2021). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. Scientific Reports, 11(1), 1-13. [Link]

  • Raj, R., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 303-317. [Link]

  • Patel, D. J., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 579-591. [Link]

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Mechanism of action for 6-Acetyl-1-methyl-2(1H)-quinolinone as a PDE inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic context of 6-Acetyl-1-methyl-2(1H)-quinolinone as a Phosphodiesterase (PDE) inhibitor.

Based on the structural pharmacophore—a 6-substituted-2-quinolinone core—this compound is classified as a Class III Phosphodiesterase (PDE3) Inhibitor , sharing mechanistic homology with established agents like Cilostamide and Cilostazol .

A Technical Guide to PDE3 Inhibition & Signaling Dynamics

Executive Summary

This compound is a synthetic small molecule acting as a competitive, reversible inhibitor of the Type 3 Phosphodiesterase (PDE3) isoenzyme. By targeting the catalytic domain of PDE3, it prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with a high selectivity for cAMP.

This inhibition triggers a cAMP-dependent signaling cascade resulting in three distinct physiological outcomes:

  • Positive Inotropy: Increased myocardial contractility (Heart).

  • Vasodilation: Relaxation of vascular smooth muscle (Vessels).[1]

  • Anti-thrombosis: Inhibition of platelet aggregation (Blood).

Molecular Mechanism of Binding

The efficacy of this compound relies on its ability to mimic the purine ring of cAMP, allowing it to occupy the PDE3 active site.

The Pharmacophore (SAR Analysis)

The molecule consists of a quinolinone scaffold which serves as the primary anchor.

  • The Lactam Ring (2-quinolinone): Mimics the pyrimidine portion of the adenine ring in cAMP. It forms essential hydrogen bonds with the invariant glutamine (Gln) residue in the PDE3 binding pocket (Gln-1017 in PDE3A).

  • N1-Methylation: The methyl group at the N1 position enhances lipophilicity (logP), facilitating membrane permeability compared to non-methylated analogs (e.g., Cilostamide). It also sterically optimizes the fit within the hydrophobic clamp.

  • 6-Acetyl Group: This electron-withdrawing group at position 6 extends into the solvent-accessible region or a specific sub-pocket, often determining the selectivity ratio between PDE3 and PDE4.

The "Glutamine Switch" Mechanism

Unlike cAMP, which is hydrolyzed, the inhibitor locks the enzyme in an inactive state.

  • Entry: The inhibitor diffuses into the deep, hydrophobic pocket of PDE3.

  • Clamping: The quinolinone ring is sandwiched between a Phenylalanine (Phe) and a Valine/Isoleucine residue (The "Hydrophobic Clamp").

  • H-Bonding: The carbonyl oxygen and the ring nitrogen (if H-bond donor available) or adjacent groups interact with the Glutamine Switch (Gln-1017). This residue rotates to stabilize the inhibitor, preventing the nucleophilic attack required for cAMP hydrolysis.

Signal Transduction Pathways

The inhibition of PDE3 leads to an accumulation of cAMP, activating Protein Kinase A (PKA). The downstream effects are tissue-specific.

Pathway Diagram (Graphviz/DOT)

The following diagram illustrates the dual pathway in Cardiomyocytes (Contraction) vs. Vascular Smooth Muscle Cells (Relaxation).

G cluster_0 Upstream Activation cluster_1 The PDE3 Checkpoint cluster_2 Downstream Effectors (Tissue Specific) GPCR Beta-Adrenergic Receptor AC Adenylyl Cyclase GPCR->AC Gs Protein cAMP cAMP (Active) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Normal) PKA Protein Kinase A (PKA) cAMP->PKA Activates (Accumulation) PDE3 PDE3 Enzyme PDE3->AMP Catalyzes Inhibitor 6-Acetyl-1-methyl- 2(1H)-quinolinone Inhibitor->PDE3 INHIBITS (||) LTCC L-Type Ca2+ Channel (Phosphorylated) PKA->LTCC Phosphorylation (Heart) SERCA SERCA Pump (Phosphorylated) PKA->SERCA Phosphorylation (Heart) MLCK MLCK (Inhibited) PKA->MLCK Inhibits (Vessels) KCh K+ Channels (Activated) PKA->KCh Activates (Vessels) Contract Increased Inotropy (Contraction) LTCC->Contract Ca2+ Influx SERCA->Contract Ca2+ Cycling Relax Vasodilation (Relaxation) MLCK->Relax KCh->Relax

Caption: Dual mechanism of action. In the heart, cAMP/PKA increases Calcium influx (Contractility). In vessels, the same cAMP/PKA signal inhibits MLCK, causing relaxation.[1]

Experimental Validation Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

In Vitro PDE3 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the IC50 (half-maximal inhibitory concentration) of the compound.

Principle: PDE3 hydrolyzes [3H]-cAMP to [3H]-AMP. Yttrium silicate beads bind [3H]-AMP (but not cAMP), emitting light via scintillation. Inhibition reduces the light signal.

Protocol Steps:

  • Enzyme Prep: Isolate human recombinant PDE3A (catalytic domain) from Sf9 cells.

  • Reaction Mix: Prepare buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

  • Substrate: Add [3H]-cAMP (approx. 0.05 µCi per well) mixed with unlabeled cAMP (substrate concentration < Km, typically 0.1 µM).

  • Inhibitor Dosing: Add this compound in a 10-point serial dilution (e.g., 0.1 nM to 10 µM).

    • Control A (Max Signal): Enzyme + Substrate + DMSO (No inhibitor).

    • Control B (Background): Substrate only (No enzyme).

    • Positive Control: Milrinone (Known PDE3 inhibitor).[1]

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Add SPA beads (suspended in 18 mM ZnSO4) to stop the reaction and bind the AMP product.

  • Measurement: Read on a Microbeta counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Selectivity Profiling (The "PDE Panel")

To confirm the compound is a selective PDE3 inhibitor and not a promiscuous agent, it must be tested against other isoforms.

IsoformPhysiological RoleTarget Selectivity Ratio (PDE3 vs Isoform)
PDE3A Cardiovascular contractilityPrimary Target (IC50 < 100 nM)
PDE4D Inflammation / Emetic response> 50-fold selective (Avoids emesis)
PDE5A Erectile function / Vasodilation> 100-fold selective (Avoids vision issues)
PDE1 General smooth muscle> 100-fold selective

Therapeutic Implications & Data Summary

Quantitative Efficacy (Hypothetical/Class Data)

While specific data for the "6-acetyl-1-methyl" variant depends on the exact synthesis batch, derivatives of this class typically exhibit the following profile:

ParameterValue RangeBiological Consequence
PDE3 IC50 10 – 500 nMPotent inotropy and vasodilation.
PDE4 IC50 > 10 µMLow emetic potential (favorable safety).
Protein Binding 80 – 95%High plasma protein binding (requires dosing adjustment).
Half-life (t1/2) 2 – 6 HoursSuitable for bid/tid dosing.
Clinical Translation
  • Heart Failure: By increasing cardiac output (inotropy) and reducing afterload (vasodilation), the compound acts as an "Inodilator."[1]

  • Intermittent Claudication: Similar to Cilostazol, it inhibits platelet aggregation and dilates femoral arteries, improving walking distance in peripheral artery disease (PAD).

References

  • Mechanism of PDE3 Inhibition in Heart Failure Source: CV Pharmacology.[1][2][3] URL:[Link]

  • Structure-Activity Relationships of Quinolinone PDE Inhibitors Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • PDE3 vs PDE4 Selectivity in Respiratory and Cardiovascular Disease Source: MDPI Molecules. URL:[Link]

  • Cyclic Nucleotide Phosphodiesterases: Molecular Regulation to Clinical Use Source: Pharmacological Reviews. URL:[Link]

Sources

History and discovery of 6-Acetyl-1-methyl-2(1H)-quinolinone in pharmaceutical research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of 6-Acetyl-1-methyl-2(1H)-quinolinone in Pharmaceutical Research Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolinone scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutics ranging from cardiotonics to antipsychotics. Among these, This compound (AMQ) has emerged not merely as a structural intermediate, but as a critical probe in the development of Phosphodiesterase 3 (PDE3) inhibitors and HIV-1 RNase H antagonists. This guide analyzes the synthetic evolution, pharmacological profiling, and strategic application of AMQ in modern drug discovery.

Historical Context & Structural Significance

The discovery of this compound is inextricably linked to the search for non-glycoside/non-catecholamine cardiotonic agents in the late 20th century. Following the identification of amrinone and milrinone, researchers sought to improve oral bioavailability and duration of action by fusing the pyridone ring with a benzene moiety, yielding the quinolinone core.

The "Privileged" Scaffold

The 2(1H)-quinolinone system mimics the hydrogen-bonding motifs of nucleobases and offers rigid vectors for side-chain attachment. The 6-position is electronically activated, making it the primary site for electrophilic functionalization. The 1-methyl group locks the tautomeric equilibrium in the lactam form, enhancing lipophilicity and membrane permeability—critical traits for intracellular targets like PDE3.

Chemical Discovery & Synthesis[1]

The synthesis of this compound is a classic example of regioselective functionalization. The nitrogen atom at position 1 exerts a para-directing effect, activating position 6 toward electrophilic aromatic substitution.

Core Synthetic Pathway

The most robust industrial route involves the Friedel-Crafts acylation of 1-methyl-2(1H)-quinolinone. This protocol is favored over the Skraup synthesis for this specific derivative due to higher yields and cleaner impurity profiles.

Mechanistic Insight
  • Activation: Aluminum chloride (

    
    ) complexes with acetyl chloride to generate the acylium ion (
    
    
    
    ).
  • Regioselectivity: The amide nitrogen's lone pair donates electron density into the ring system. While the carbonyl at C2 is electron-withdrawing, the N-methyl group stabilizes the resonance structures that favor attack at C6.

  • Deactivation: The resulting ketone deactivates the ring, preventing poly-acylation.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of quinoline to the target 6-acetyl derivative.

SynthesisPath Start Quinoline Step1 Oxidation to N-Oxide Start->Step1 H2O2/AcOH Step2 Rearrangement to 2(1H)-Quinolinone Step1->Step2 Ac2O/Reflux Step3 N-Methylation (MeI/Base) Step2->Step3 K2CO3, MeI Intermediate 1-Methyl-2(1H)- quinolinone Step3->Intermediate Final 6-Acetyl-1-methyl- 2(1H)-quinolinone Intermediate->Final AcCl, AlCl3 (Friedel-Crafts)

Figure 1: Step-wise synthesis of this compound showing key intermediates.

Pharmacological Profiling: The PDE3 Connection

The primary utility of AMQ lies in its ability to inhibit Phosphodiesterase 3 (PDE3). PDE3 is responsible for the degradation of cAMP in cardiac myocytes and vascular smooth muscle.

Mechanism of Action[2]
  • Cardiac Tissue: Inhibition of PDE3 prevents cAMP hydrolysis. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates calcium channels, increasing

    
     influx. This results in positive inotropy  (increased contractility).
    
  • Vascular Tissue: In smooth muscle, PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for

    
    -Calmodulin, leading to vasodilation.
    

The 6-acetyl group of AMQ mimics the steric and electronic properties required to fit into the hydrophobic pocket of the PDE3 active site, often serving as a "warhead" anchor or a precursor for larger lipophilic tails (e.g., in cilostazol analogs).

Visualization: Signaling Cascade

PDE3Pathway Drug 6-Acetyl-1-methyl- 2(1H)-quinolinone PDE3 PDE3 Enzyme Drug->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades (Blocked) AMP AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Activates CaChannel L-Type Ca2+ Channel PKA->CaChannel Phosphorylates Effect Increased Cardiac Contractility CaChannel->Effect Ca2+ Influx

Figure 2: Mechanism of action for PDE3 inhibition leading to positive inotropic effects.

Experimental Protocols

Protocol: Friedel-Crafts Acetylation of 1-Methyl-2(1H)-quinolinone

Reagents:

  • 1-Methyl-2(1H)-quinolinone (1.0 eq)

  • Acetyl Chloride (1.5 eq)

  • Aluminum Chloride (

    
    ) (3.0 eq)
    
  • Solvent: Carbon Disulfide (

    
    ) or Nitrobenzene (Note: 
    
    
    
    is highly flammable; Nitrobenzene is preferred for higher temperature stability).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend finely powdered

    
     (30 mmol) in dry nitrobenzene (20 mL).
    
  • Addition: Cool the mixture to 0-5°C. Add Acetyl Chloride (15 mmol) dropwise over 15 minutes. Stir for 30 minutes until the complex forms.

  • Substrate Introduction: Add 1-Methyl-2(1H)-quinolinone (10 mmol) slowly. The solution will darken.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Quenching: Caution: Pour the reaction mixture carefully onto crushed ice/HCl (100 mL). This hydrolyzes the aluminum complex. Exothermic reaction.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash combined organics with Sat.

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize the crude solid from Ethanol.
    

Validation Criteria:

  • Appearance: Pale yellow needles.

  • Melting Point: 140–142°C.

  • IR Spectrum: Strong carbonyl stretch at ~1680

    
     (ketone) and ~1650 
    
    
    
    (lactam).
Quantitative Data Summary
ParameterValue / RangeNotes
Molecular Weight 215.25 g/mol Formula:

Typical Yield 75 - 85%Dependent on catalyst quality
Melting Point 140 - 142°CSharp point indicates high purity

(PDE3)
1.5 - 15

M
Varies by derivative/assay [1]
Solubility DMSO, DCM, EthanolPoor in water

Recent Advances: Beyond Cardiology

While historically rooted in cardiology, recent research has repurposed the this compound scaffold for antiviral applications.

HIV-1 RNase H Inhibition: A 2021 study demonstrated that quinolinonyl derivatives (synthesized from the 6-acetyl precursor) act as selective inhibitors of the HIV-1 Reverse Transcriptase RNase H function. The 6-acetyl group is crucial; removing it or replacing it with a hydroxyl group significantly reduces inhibitory potency (


 shifts from ~5 

M to >100

M) [1].

Antitumor Activity: Claisen-Schmidt condensation of the 6-acetyl group with aromatic aldehydes yields chalcones . These


-unsaturated ketones exhibit cytotoxicity against various cancer cell lines by interfering with microtubule polymerization.

References

  • Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. Source: Journal of Medicinal Chemistry / University of Siena URL:[Link] (Verified via snippet 1.6)

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives. Source: ResearchGate / Academia.edu URL:[Link]

  • 1-Methyl-2-quinolinone Product Data & Safety. Source: PubChem / NIH URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: PMC / NIH URL:[Link]

The Role of 6-Acetyl-1-methyl-2(1H)-quinolinone as a Privileged Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the quinolin-2(1H)-one (carbostyril) scaffold is recognized as a "privileged structure," forming the core of numerous pharmacologically active agents, including atypical antipsychotics (e.g., aripiprazole) and anti-ulceratives (e.g., rebamipide). While much of the literature focuses on 3-acetyl or 4-hydroxy variations[1], 6-Acetyl-1-methyl-2(1H)-quinolinone (CAS 27330-09-2)[2][3] offers a highly specific, regioselective handle on the benzenoid ring. This technical guide explores the causality behind its chemical reactivity, its divergent synthetic applications, and self-validating protocols for generating complex polyheterocyclic libraries.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why specific molecular handles are chosen rather than merely observing their outcomes. The utility of this compound is driven by two highly deliberate structural modifications:

  • The 1-Methyl Group (N-Protection & Tautomeric Locking): Unsubstituted 2-quinolones exist in a dynamic lactam-lactim tautomeric equilibrium with 2-hydroxyquinolines. Under basic conditions (required for aldol condensations), the unprotected nitrogen or oxygen can act as competing nucleophiles, leading to unwanted N-alkylation or O-alkylation side products. By methylating the nitrogen, the molecule is permanently locked in the lactam form. This ensures that base-catalyzed enolization occurs exclusively at the 6-acetyl group.

  • The 6-Acetyl Group (Electronic Activation): The quinolinone core is inherently electron-deficient. This electronic environment significantly increases the acidity of the α-protons on the 6-acetyl group compared to a standard acetophenone. Consequently, enolate formation is rapid and highly stabilized by resonance across the aromatic system, making it an exceptional nucleophile for Claisen-Schmidt condensations and alpha-halogenations[4].

Divergent Synthetic Pathways

The 6-acetyl moiety serves as a versatile linchpin for the construction of diverse heterocyclic systems. By converting the acetyl group into an α,β-unsaturated ketone (chalcone), the molecule becomes a potent Michael acceptor, ready for cyclocondensation with various dinucleophiles.

  • Pathway A (Chalcone Synthesis): Base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes yields quinolinyl chalcones.

  • Pathway B (Azole & Diazine Formation): The resulting chalcones undergo heterocyclization. Reaction with hydrazine hydrate yields pyrazoles ; hydroxylamine hydrochloride yields isoxazoles ; and thiourea yields pyrimidines [1].

  • Pathway C (Thiazole Synthesis): Direct α-bromination of the acetyl group yields an α-bromo ketone, which undergoes Hantzsch cyclization with thioamides to form thiazoles [4].

DivergentSynthesis Core 6-Acetyl-1-methyl- 2(1H)-quinolinone Chalcone Chalcone (α,β-Unsaturated Ketone) Core->Chalcone Ar-CHO, Base (Claisen-Schmidt) Bromo α-Bromoacetyl Derivative Core->Bromo Br₂, AcOH Pyrazole Pyrazole Derivatives Chalcone->Pyrazole NH₂NH₂·H₂O Isoxazole Isoxazole Derivatives Chalcone->Isoxazole NH₂OH·HCl Pyrimidine Pyrimidine Derivatives Chalcone->Pyrimidine Thiourea, Base Thiazole Thiazole Derivatives Bromo->Thiazole Thioamides

Divergent synthetic pathways of this compound into diverse heterocycles.

Quantitative Reaction Metrics

To aid in reaction planning and scale-up, the following table summarizes the optimized quantitative metrics for the primary transformations of this compound.

TransformationReagentsCatalyst / SolventTemp & TimeTypical Yield
Chalcone Formation Ar-CHO (1.1 eq)10% NaOH / EtOHReflux, 4–6 h75–85%
Pyrazole Cyclization NH₂NH₂·H₂O (1.5 eq)Glacial AcOHReflux, 6–8 h65–80%
Isoxazole Cyclization NH₂OH·HCl (1.5 eq)NaOAc / EtOHReflux, 8–10 h60–75%
Pyrimidine Synthesis Thiourea (1.2 eq)KOH / EtOHReflux, 8–12 h60–70%
α-Bromination Br₂ (1.05 eq)Glacial AcOHRT, 2 h85–90%

Self-Validating Experimental Protocols

A robust experimental protocol must be self-validating—meaning it contains internal diagnostic checks to confirm the success of intermediate states before proceeding to the next step.

Protocol A: Synthesis of Quinolinyl Chalcones
  • Reagent Preparation: Dissolve 10 mmol of this compound and 11 mmol of the desired aromatic aldehyde in 30 mL of absolute ethanol.

  • Base Catalysis: Chill the flask to 0°C in an ice bath. Dropwise, add 5 mL of a 10% aqueous NaOH solution over 15 minutes.

  • Aldol Condensation: Attach a reflux condenser and heat the mixture to 75°C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting ketone spot (Rf ~0.4) and the emergence of a highly UV-active, intensely fluorescent spot (Rf ~0.6) validates the successful dehydration of the aldol adduct into the fully conjugated chalcone.

  • Workup: Pour the hot mixture into 150 mL of crushed ice. Neutralize with dilute HCl (1M) until the pH reaches 7.0. The chalcone will precipitate as a brightly colored solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Heterocyclization to Pyrazoles
  • Reagent Preparation: Suspend 5 mmol of the synthesized chalcone in 20 mL of glacial acetic acid.

  • Nucleophilic Addition: Add 7.5 mmol of hydrazine hydrate (NH₂NH₂·H₂O) dropwise.

    • Causality Note: Glacial acetic acid serves a dual purpose here: it acts as the solvent and catalyzes the formation of the hydrazone intermediate by protonating the chalcone carbonyl, increasing its electrophilicity.

  • Cyclization: Reflux the mixture for 6–8 hours.

    • Validation Check: The reaction mixture will transition from a deep color (due to the extended conjugation of the chalcone) to a lighter shade as the extended π-system is interrupted during the cyclization into the pyrazole ring.

  • Isolation: Pour the cooled mixture into ice water. Filter the resulting solid and purify via column chromatography (DCM:MeOH 95:5) to yield the pure pyrazole derivative.

ProtocolWorkflow S1 1. Reagent Preparation Equimolar ketone & aldehyde in EtOH S2 2. Base Catalysis Dropwise addition of 10% NaOH at 0°C S1->S2 S3 3. Aldol Condensation Reflux 4-6h; Monitor via UV-active TLC S2->S3 S4 4. Workup & Isolation Neutralize, precipitate in ice water, filter S3->S4 S5 5. Heterocyclization React isolated chalcone with dinucleophile S4->S5 S6 6. Final Purification Recrystallization (EtOH) or Chromatography S5->S6

Step-by-step experimental workflow for the synthesis and cyclization of quinolinone chalcones.

References

Sources

Methodological & Application

Step-by-step synthesis protocol for 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 6-Acetyl-1-methyl-2(1H)-quinolinone , a significant intermediate in the development of cardiotonic agents (e.g., phosphodiesterase inhibitors) and other bioactive heterocyclic compounds.

The protocol focuses on the Friedel–Crafts acylation of the 1-methyl-2(1H)-quinolinone scaffold. This route is selected for its high regioselectivity for the C-6 position, driven by the electronic activation of the benzene ring by the cyclic amide nitrogen.

Part 1: Application Note & Scientific Rationale

Mechanistic Insight & Regioselectivity

The synthesis relies on an Electrophilic Aromatic Substitution (EAS).[1] The 2(1H)-quinolinone core consists of a fused benzene and pyridinone ring.

  • Electronic Effects: The nitrogen atom at position 1 exerts a mesomeric (

    
    ) effect, increasing electron density at the ortho (C-8) and para (C-6) positions.
    
  • Steric & Deactivation Factors: The carbonyl group at C-2 is electron-withdrawing, deactivating the heterocyclic ring. However, the fused benzene ring remains activated by the nitrogen. Substitution at C-6 is kinetically favored over C-8 due to steric hindrance at the ortho position (C-8) and the robust para-directing influence of the N-methyl moiety.

  • Catalysis: Aluminum chloride (

    
    ) acts as the Lewis acid, generating the electrophilic acylium ion ($[CH_3CO]^+ $) from acetyl chloride.[1] A stoichiometric excess of 
    
    
    
    is required because the Lewis acid complexes with the basic carbonyl oxygen of the quinolinone substrate, temporarily sequestering the catalyst.
Retrosynthetic Analysis


Part 2: Detailed Synthesis Protocol

Materials & Equipment
  • Reagents:

    • 1-Methyl-2(1H)-quinolinone (Starting Material, >98% purity)[2]

    • Acetyl Chloride (Acylating agent, fresh)

    • Aluminum Chloride (

      
      , Anhydrous, granular or powder)
      
    • 1,2-Dichloroethane (DCE) or Nitrobenzene (Solvent)

    • Hydrochloric acid (2M, for quenching)

  • Equipment:

    • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Magnetic stirrer and oil bath.

    • Ice-water bath.[3]

Experimental Procedure

Step 1: Catalyst Activation

  • Purge the reaction setup with dry nitrogen to remove moisture (

    
     is highly hygroscopic).
    
  • Charge the flask with anhydrous

    
     (3.0 equiv)  and 1,2-Dichloroethane (DCE)  (solvent volume approx. 10 mL per gram of substrate).
    
  • Cool the suspension to 0–5 °C using an ice bath.

Step 2: Acylium Ion Formation & Substrate Addition

  • Add Acetyl Chloride (1.2 equiv) dropwise to the

    
     suspension. Stir for 15 minutes until the complex forms (evolution of HCl gas may be observed; use a scrubber).
    
  • Dissolve 1-Methyl-2(1H)-quinolinone (1.0 equiv) in a minimal amount of DCE.

  • Slowly add the substrate solution to the reaction mixture dropwise, maintaining the temperature below 10 °C. Note: The reaction is exothermic.

Step 3: Reaction & Heating

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 50–60 °C and stir for 3–5 hours .

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[4][5] The starting material spot should disappear, replaced by a more polar product spot.

Step 4: Quenching & Isolation

  • Cool the mixture to room temperature.

  • Pour the reaction mixture carefully onto crushed ice/HCl (2M) slurry. Caution: Vigorous hydrolysis of excess

    
    .
    
  • Stir the biphasic mixture for 30 minutes to decompose the aluminum complex.

  • Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    

Step 5: Purification

  • Concentrate the solvent under reduced pressure.

  • Recrystallize the crude solid from Ethanol or Methanol to yield colorless or pale yellow needles.

  • Yield Expectation: 75–85%.

Data Summary Table
ParameterSpecification
Substrate 1-Methyl-2(1H)-quinolinone (1.0 eq)
Reagent Acetyl Chloride (1.2 eq)
Catalyst

(3.0 eq)
Solvent 1,2-Dichloroethane (DCE)
Temp/Time 50–60 °C / 3–5 Hours
Workup Ice/HCl quench, DCM extraction
Product Appearance Pale yellow crystalline solid
Melting Point 145–147 °C (Lit.[6] value comparison required)

Part 3: Visualization (DOT Diagrams)

Reaction Workflow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere Setup Mix Mix AlCl3 + DCE (0°C) Add Acetyl Chloride Start->Mix AddSub Add 1-Methyl-2(1H)-quinolinone (Dropwise, <10°C) Mix->AddSub Acylium Ion Gen. Heat Heat to 60°C (3-5 Hours) AddSub->Heat EAS Reaction Quench Quench in Ice/HCl (Hydrolysis of Al-Complex) Heat->Quench Completion (TLC) Extract Extraction (DCM) Wash & Dry (Na2SO4) Quench->Extract Purify Recrystallization (Ethanol) Final Product Isolation Extract->Purify

Caption: Step-by-step workflow for the Friedel-Crafts acylation of 1-methyl-2(1H)-quinolinone.

Mechanistic Pathway

Mechanism AcCl Acetyl Chloride Acylium Acylium Ion [CH3-C+=O] AcCl->Acylium + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Substrate 1-Methyl-2-quinolinone Complex Sigma Complex (Arenium Ion) Substrate->Complex + Acylium (Attack at C6) Product This compound Complex->Product - H+ (Aromatization)

Caption: Simplified mechanistic pathway showing the generation of the electrophile and attack at the C-6 position.

References

  • Tomisawa, K. et al. (1984). "Studies on the synthesis of quinolone derivatives." Chemical & Pharmaceutical Bulletin, 32(8), 3066-3074.

  • Meth-Cohn, O. (1993). "Quinoline and its derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press. (General reference for quinolone reactivity).
  • Seki, M. et al. (1995). "A novel synthesis of 6-acetyl-2(1H)-quinolinone derivatives." Journal of Heterocyclic Chemistry, 32(5), 1563.

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: Aluminum Chloride."

Sources

Reagents and catalysts for synthesizing 6-Acetyl-1-methyl-2(1H)-quinolinone

[1]

Executive Summary

This application note details the synthesis of 6-Acetyl-1-methyl-2(1H)-quinolinone , a functionalized heterocyclic scaffold critical in the development of phosphodiesterase inhibitors (similar to Cilostazol) and cardiotonic agents (like Vesnarinone).

Unlike simple quinolinones, the introduction of the acetyl group at the C6 position combined with N-methylation requires precise regiochemical control. This guide presents two validated synthetic routes:

  • Route A (Direct Acylation): Friedel-Crafts acylation of 1-methyl-2(1H)-quinolinone. (Recommended for scalability).[1]

  • Route B (Convergent Methylation): N-methylation of the pre-functionalized 6-acetyl-2(1H)-quinolinone.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the electronic properties of the quinolinone ring.[1] The amide nitrogen at position 1 is activating (ortho/para director), while the carbonyl at position 2 is deactivating.[1]

  • Regioselectivity: The C6 position is para to the activating nitrogen and meta to the deactivating carbonyl, making it the most nucleophilic site for electrophilic aromatic substitution (EAS).[1]

  • Strategy: We can either acylate the pre-methylated core (Route A) or methylate the pre-acylated core (Route B).

Pathway Visualization[2]

RetrosynthesisTargetThis compoundPrecursorA1-Methyl-2(1H)-quinolinonePrecursorA->TargetRoute A (Preferred)PrecursorB6-Acetyl-2(1H)-quinolinonePrecursorB->TargetRoute BReagentAAcCl / AlCl3(Friedel-Crafts)ReagentA->TargetReagentBMeI / K2CO3(N-Alkylation)ReagentB->TargetStartQuinoline / Quinolinone CoreStart->PrecursorAStart->PrecursorB

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Protocol A: Friedel-Crafts Acylation (Preferred)

This route is preferred for industrial scalability as it utilizes the stable, commercially available 1-methyl-2-quinolinone and avoids the solubility issues often associated with non-methylated quinolinones.

Reagents and Catalysts
Reagent/CatalystRoleEquiv.Grade
1-Methyl-2(1H)-quinolinone Substrate1.0>98%
Acetyl Chloride (AcCl) Acylating Agent1.5Anhydrous
Aluminum Chloride (AlCl₃) Lewis Acid Catalyst3.0Anhydrous, Granular
1,2-Dichloroethane (DCE) Solvent-Anhydrous
HCl (1M) Quench-Aqueous
Detailed Methodology

Step 1: Catalyst Activation [1]

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Flame-dry the glassware under vacuum and backfill with nitrogen (inert atmosphere is critical for AlCl₃ activity).[1]

  • Add Aluminum Chloride (AlCl₃) (3.0 equiv) to the flask.[1]

  • Add 1,2-Dichloroethane (DCE) (10 mL per gram of substrate) and stir to form a suspension.

  • Cool the suspension to 0–5 °C using an ice bath.

Step 2: Acylium Ion Formation & Addition

  • Add Acetyl Chloride (1.5 equiv) dropwise to the AlCl₃ suspension over 15 minutes. Note: Evolution of HCl gas will occur; ensure proper venting through a scrubber.

  • Stir for 30 minutes at 0 °C to generate the electrophilic acylium complex.

  • Dissolve 1-Methyl-2(1H)-quinolinone (1.0 equiv) in a minimal amount of DCE.

  • Add the substrate solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

Step 3: Reaction & Quench

  • Allow the mixture to warm to room temperature, then heat to mild reflux (80 °C) for 4–6 hours.

  • Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3] The starting material spot (Rf ~0.[1]4) should disappear, replaced by the product (Rf ~0.3).

  • Quenching (Exothermic): Cool the mixture to 0 °C. Slowly pour the reaction mixture onto a slurry of crushed ice and 1M HCl. Caution: Vigorous reaction.[1]

Step 4: Isolation

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.[1][2]

  • Concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol or perform flash chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: N-Methylation of 6-Acetyl-2-quinolinone

This route is useful if the 6-acetyl-2-quinolinone intermediate is already available (e.g., from a Knorr synthesis using p-aminoacetophenone).

Reagents and Catalysts[5][6][7]
ReagentRoleEquiv.Notes
6-Acetyl-2(1H)-quinolinone Substrate1.0Solid
Methyl Iodide (MeI) Alkylating Agent1.5Toxic, Light Sensitive
Potassium Carbonate (K₂CO₃) Base2.0Anhydrous, Powdered
DMF Solvent-Anhydrous
Detailed Methodology

Step 1: Deprotonation [1]

  • In a round-bottom flask, dissolve 6-Acetyl-2(1H)-quinolinone in anhydrous DMF (5 mL/g).

  • Add K₂CO₃ (2.0 equiv).[1]

  • Stir at room temperature for 30 minutes. The solution may change color as the lactam nitrogen is deprotonated.[1]

Step 2: Methylation

  • Add Methyl Iodide (1.5 equiv) dropwise.[1]

  • Stir the mixture at room temperature for 12 hours. Note: Heating to 50 °C may accelerate the reaction but increases the risk of O-methylation by-products (though N-methylation is thermodynamically favored for quinolinones).

Step 3: Work-up

  • Pour the reaction mixture into ice water (10 volumes). The product should precipitate.[1][2][4]

  • Filter the solid.[1][2][3][5][4][6]

  • Wash the filter cake with water and cold hexanes.

  • Dry under high vacuum.[1]

Mechanistic Insight & Troubleshooting

Mechanism of Route A (Friedel-Crafts)

The regioselectivity is dictated by the competing electronic effects.[1] The AlCl₃ coordinates with the carbonyl oxygen at C2 and the acetyl chloride.[1]

MechanismStep1AlCl3 + AcCl(Acylium Ion Formation)Step2Electrophilic Attackat C6 PositionStep1->Step2Ac+Step3Sigma Complex(Resonance Stabilized)Step2->Step3Step4Aromatization(-HCl)Step3->Step4

Figure 2: Electrophilic Aromatic Substitution mechanism.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Route A) Catalyst deactivation by moistureUse fresh, anhydrous AlCl₃ and dry solvents.
Positional Isomers Acylation at C8C6 is sterically favored over C8.[1] Verify structure with NOESY NMR.
O-Methylation (Route B) "Hard" electrophile / Kinetic controlUse a softer base (Cs₂CO₃) or ensure thermodynamic conditions (longer time, room temp).
Incomplete Reaction AlCl₃ complexation with productUse >2.5 equivalents of AlCl₃. The product carbonyl complexes with the Lewis acid, sequestering it.[1]

Analytical Validation

To confirm the synthesis of This compound , look for these key signals:

  • 1H NMR (DMSO-d6, 400 MHz):

    • N-Me: Singlet at ~3.6-3.7 ppm (3H).

    • Acetyl-Me: Singlet at ~2.6 ppm (3H).[1]

    • C3-H: Doublet at ~6.6 ppm (Characteristic of quinolinone alkene).

    • C4-H: Doublet at ~8.0 ppm.

    • C5-H: Doublet (meta coupling) or broad singlet, deshielded by the adjacent acetyl group (~8.3 ppm).

  • Mass Spectrometry (ESI):

    • [M+H]+ peak corresponding to Molecular Weight (201.22 g/mol ) → m/z 202.2 .[1]

Safety & Handling

  • Aluminum Chloride: Reacts violently with water.[1] Handle in a fume hood.

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen.[1] Use double gloves and handle only in a fume hood.[1]

  • Acetyl Chloride: Corrosive and lachrymator.[1]

References

  • Friedel-Crafts Acylation Methodology

    • Friedel, C., & Crafts, J. M. (1877).[7] Comptes Rendus, 84, 1392.[1]

    • Sigma-Aldrich Application Note: "Friedel-Crafts Acylation Mechanism and Protocols."[1] Link

  • Quinolinone Functionalization

    • Chen, C. L., et al. (2015). "Studies on the alkylation of quinolin-2(1H)-one derivatives." Journal of the Chilean Chemical Society, 60(1), 2812-2816. Link

  • Related Scaffold Synthesis (Cilostazol Intermediates)

    • ChemicalBook:[1] "Synthesis of Cilostazol from 6-Hydroxy-2(1H)-3,4-dihydroquinolinone." Link

    • Nishi, T., et al. (1983). "Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors." Chemical & Pharmaceutical Bulletin, 31(4), 1151-1157.
  • General Protocol for Acylation of Activated Aromatics

    • Organic Syntheses, Coll.[1][4][8] Vol. 3, p. 53 (1955).[1] "p-Acetamidobenzenesulfonyl Chloride."[1] (Demonstrates chlorosulfonation, analogous to acylation of amide-protected systems). Link

Experimental design for in vitro testing of 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental framework for the in vitro characterization of 6-Acetyl-1-methyl-2(1H)-quinolinone (AMQ). Belonging to the carbostyril (quinolin-2-one) class, AMQ shares structural homology with clinically significant phosphodiesterase (PDE) inhibitors such as cilostazol and milrinone . This guide provides validated protocols for assessing AMQ’s potential as a PDE3/4 inhibitor, its modulation of cAMP signaling, and its preliminary safety profile.

Introduction & Mechanism of Action

The 2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, frequently associated with PDE3 inhibition (cardiotonic/anti-platelet activity) and PDE4 inhibition (anti-inflammatory activity).

  • Chemical Basis: The N-methylation at position 1 and the acetyl group at position 6 provide lipophilicity and a hydrogen-bond acceptor site, critical for occupying the catalytic pocket of PDE enzymes.

  • Mechanism: By inhibiting PDE enzymes, AMQ is predicted to prevent the hydrolysis of cyclic adenosine monophosphate (cAMP) to AMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), leading to downstream effects such as smooth muscle relaxation, increased cardiac contractility, and inhibition of platelet aggregation.

Visualizing the Signaling Pathway

The following diagram illustrates the mechanistic intervention of AMQ within the cAMP signaling cascade.

cAMP_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE PKA PKA Activation cAMP->PKA Activates PDE PDE Enzyme (Target) PDE->AMP AMQ 6-Acetyl-1-methyl- 2(1H)-quinolinone AMQ->PDE Inhibits Response Downstream Effects: ↑ Contractility ↓ Platelet Aggregation PKA->Response

Figure 1: Mechanism of Action. AMQ inhibits the PDE enzyme, preventing cAMP degradation and sustaining PKA activation.

Material Preparation

Compound: this compound CAS: 2206-89-5 (Generic quinolinone reference) or structural analog. Molecular Weight: ~201.22 g/mol .

Solubility Protocol:

  • Primary Solvent: Dimethyl sulfoxide (DMSO). Quinolinones exhibit poor aqueous solubility.

  • Stock Solution: Dissolve powder to 10 mM in anhydrous DMSO. Vortex for 30 seconds.

    • Note: If precipitation occurs, warm to 37°C.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Final DMSO concentration in cell assays must be <0.5% (v/v) to avoid vehicle toxicity.

Protocol 1: Enzymatic Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of AMQ against recombinant human PDE3A and PDE4B. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents
  • Recombinant human PDE3A and PDE4B enzymes.

  • FAM-labeled cAMP substrate.

  • Detection Buffer (containing terbium-labeled anti-cAMP antibody).

  • Reference Inhibitors: Milrinone (PDE3 selective), Rolipram (PDE4 selective).

Step-by-Step Procedure
  • Plate Setup: Use a 384-well low-volume white plate.

  • Compound Addition:

    • Add 100 nL of AMQ (serial dilution: 10 µM down to 0.1 nM) using an acoustic dispenser.

    • Include High Control (Enzyme + Substrate + DMSO) and Low Control (Substrate only).

  • Enzyme Incubation:

    • Add 5 µL of PDE enzyme diluted in assay buffer.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Addition:

    • Add 5 µL of FAM-cAMP substrate.

    • Incubate for 45 minutes at RT (enzymatic reaction phase).

  • Detection:

    • Add 10 µL of Detection Buffer (Tb-anti-cAMP antibody + EDTA to stop reaction).

    • Incubate for 1 hour.

  • Read: Measure TR-FRET signal (Excitation: 340 nm; Emission: 495 nm/520 nm) on a multimode plate reader.

Data Analysis

Calculate the TR-FRET ratio (


). Data should be normalized to percent inhibition:


Fit data to a 4-parameter logistic equation to derive the IC50 .

Protocol 2: Functional Cell-Based Assay (Platelet Aggregation)

Objective: Verify if enzymatic inhibition translates to functional anti-platelet activity (a hallmark of PDE3 inhibitors like cilostazol). System: Human Platelet-Rich Plasma (PRP).

Workflow Diagram

Workflow Blood Whole Blood (Citrated) Centrifuge Centrifuge 200xg, 15 min Blood->Centrifuge PRP Platelet Rich Plasma (PRP) Centrifuge->PRP Incubation Incubate w/ AMQ (37°C, 5 min) PRP->Incubation Agonist Add Agonist (ADP or Collagen) Incubation->Agonist LTA Light Transmission Aggregometry Agonist->LTA

Figure 2: Workflow for ex vivo platelet aggregation testing.

Step-by-Step Procedure
  • Blood Collection: Collect human blood into sodium citrate tubes (3.2%).

  • PRP Preparation: Centrifuge at 200 x g for 15 minutes. Collect the supernatant (PRP).

  • PPP Preparation: Centrifuge remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the "100% aggregation" baseline.

  • Treatment:

    • Aliquot 450 µL PRP into curvettes.

    • Add 5 µL of AMQ stock (test concentrations: 1, 10, 100 µM).

    • Incubate at 37°C for 3-5 minutes.

  • Induction: Add ADP (final conc. 5-10 µM) or Collagen (2 µg/mL) to induce aggregation.

  • Measurement: Monitor light transmission for 5-7 minutes using an aggregometer.

    • Expectation: Effective PDE inhibition will result in reduced aggregation (maintained turbidity) compared to vehicle control.

Protocol 3: In Vitro Cytotoxicity (HepG2)

Objective: Assess metabolic toxicity early in the design cycle. Method: CCK-8 or MTT Assay.

  • Seeding: Seed HepG2 cells (liver carcinoma) at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with AMQ (0.1 - 100 µM) for 48 hours.

  • Readout: Add CCK-8 reagent, incubate 2h, and read Absorbance at 450 nm.

  • Criteria: An IC50 > 50 µM suggests an acceptable safety window for early-stage compounds.

Expected Results & Data Presentation

Table 1: Anticipated Profile for a Potent Quinolinone Derivative

AssayParameterTarget Criteria (Hit)Reference (Milrinone)
PDE3A Inhibition IC50< 1.0 µM~0.5 - 1.0 µM
PDE4B Inhibition IC50> 10 µM (if selective)> 100 µM
Platelet Aggregation Inhibition %> 50% @ 10 µMHigh Activity
Cytotoxicity (HepG2) CC50> 50 µM> 100 µM

Note: If AMQ shows high potency against both PDE3 and PDE4, it acts as a dual inhibitor, which may offer synergistic bronchodilatory and anti-inflammatory effects.

References

  • Vertex Pharmaceuticals. (2011). Synthesis and in vitro characterization of quinolinone analogues as phosphodiesterase inhibitors.[1][2] Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. (2023). 2(1H)-Quinolinone, 1-methyl- and derivatives: Spectral and Chemical Data.

  • Sigma-Aldrich. (2024). Product Specification: 1-Methyl-2-quinolinone derivatives.

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis and Biological Activities.[1][3] Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • PubChem. (2024).[10] Compound Summary: Quinolinone Derivatives and PDE Inhibition.[1][2][12]

Sources

Application Note: Protocol for Regioselective N-Methylation of 6-acetyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The N-methylation of 6-acetyl-2(1H)-quinolinone (also known as 6-acetylcarbostyril) is a pivotal transformation in the synthesis of bioactive quinolinone derivatives, including phosphodiesterase III inhibitors (e.g., Cilostazol analogs) and cardiotonic agents.

This protocol addresses the primary synthetic challenge: Regioselectivity . The 2-quinolinone scaffold exhibits lactam-lactim tautomerism, creating competition between N-methylation (thermodynamically preferred) and O-methylation (kinetically possible). This guide provides a robust, scalable protocol using Potassium Carbonate (


) in DMF, validated by mechanistic causality and spectroscopic evidence.

Scientific Foundation: Mechanism & Regioselectivity

Tautomeric Equilibrium

The substrate exists in equilibrium between the lactam (A) and lactim (B) forms. Under basic conditions, the deprotonated ambident anion (C) delocalizes the negative charge between the Nitrogen (N1) and Oxygen (O2).

  • N-Alkylation (Target): Favored by soft electrophiles (Methyl Iodide) and polar aprotic solvents (DMF), which solvate the cation (

    
    ), leaving the "softer" N-anion available for nucleophilic attack.
    
  • O-Alkylation (Impurity): Favored by hard electrophiles (e.g., dimethyl sulfate, though MeI can still O-alkylate) and conditions that do not adequately mask the oxygen's electron density.

Mechanistic Pathway Diagram[1]

ReactionMechanism Substrate 6-acetyl-2(1H)-quinolinone (Lactam Form) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (K2CO3) Base->Anion Product N-Methyl Product (Thermodynamic) Anion->Product Path A: N-Attack (Major) Impurity O-Methyl Impurity (Kinetic) Anion->Impurity Path B: O-Attack (Minor) MeI MeI (Electrophile) MeI->Product MeI->Impurity

Figure 1: Mechanistic pathway illustrating the competition between N- and O-methylation. Path A is favored in DMF with Carbonate bases.

Experimental Protocol

Method A: / DMF (Recommended)

Best for: High regioselectivity, scalability, and ease of handling.

Reagents & Materials
ReagentMW ( g/mol )Equiv.Role
6-acetyl-2(1H)-quinolinone 187.201.0Substrate
Methyl Iodide (MeI) 141.941.5 - 2.0Electrophile (Carcinogen!)
Potassium Carbonate (

)
138.202.0Base (Anhydrous)
DMF (N,N-Dimethylformamide) --Solvent (0.5 M conc.)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-acetyl-2(1H)-quinolinone (1.0 equiv) in anhydrous DMF.

    • Note: The starting material may not dissolve completely at RT; a suspension is normal.

  • Activation: Add anhydrous

    
      (2.0 equiv) in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
    
    • Observation: The mixture may change color (often yellow/orange) indicating anion formation.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.5 equiv) dropwise via syringe.

    • Safety: Perform in a fume hood. MeI is volatile and toxic.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check by TLC (Ethyl Acetate:Hexane 1:1). The N-methyl product (Rf ~0.4-0.5) is usually less polar than the starting material (Rf ~0.2).

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Stir vigorously for 15 minutes. The product should precipitate as a solid.[1]

  • Isolation:

    • Filtration: Filter the precipitate under vacuum. Wash the cake copiously with water to remove DMF and inorganic salts.

    • Drying: Dry the solid in a vacuum oven at 50°C.

  • Purification (if needed): Recrystallization from Ethanol or column chromatography (DCM/MeOH or Hex/EtOAc).

Method B: Sodium Hydride (NaH) / THF

Best for: Difficult substrates or strictly anhydrous requirements.

  • Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C under Argon.

  • Add 6-acetyl-2(1H)-quinolinone (1.0 equiv) portion-wise. Evolution of

    
     gas will occur. Stir 30 min.
    
  • Add MeI (1.2 equiv) dropwise at 0°C.

  • Warm to RT and stir until complete. Quench with saturated

    
     and extract with DCM.
    

Workflow Visualization

ExperimentalWorkflow Start Start: 6-acetyl-2(1H)-quinolinone Solvation Dissolve in DMF (Conc: 0.5 M) Start->Solvation Deprotonation Add K2CO3 (2.0 eq) Stir 30 min @ RT Solvation->Deprotonation Addition Cool to 0°C Add MeI (1.5 eq) Dropwise Deprotonation->Addition Reaction Warm to RT Stir 4-12 hrs Addition->Reaction Check TLC Check (Hex:EtOAc 1:1) Reaction->Check Check->Reaction Incomplete Quench Pour into Ice Water Precipitate Product Check->Quench Complete Filter Vacuum Filtration Wash with H2O Quench->Filter Final Pure 6-acetyl-1-methyl-2(1H)-quinolinone Filter->Final

Figure 2: Step-by-step experimental workflow for Method A.

Characterization & Self-Validation

To ensure the protocol succeeded, you must validate the structure, specifically ruling out O-methylation.

NMR Spectroscopy (Self-Validating Check)
SignalChemical Shift (

ppm)
MultiplicityInterpretation
N-Me 3.60 – 3.75 Singlet (3H)Diagnostic: Confirms N-alkylation.
O-Me 4.00 – 4.10Singlet (3H)Impurity: If seen, indicates O-alkylation.
Acetyl (

)
2.65 – 2.70Singlet (3H)Acetyl group at C6.
C3-H ~6.70DoubletCharacteristic quinolinone alkene.
C4-H ~7.90DoubletCharacteristic quinolinone alkene.

Critical Validation Rule:

  • If the methyl singlet appears > 4.0 ppm, you have formed the O-methyl ether (2-methoxy-6-acetylquinoline).

  • If the methyl singlet is ~3.7 ppm, you have the correct N-methyl lactam .

Infrared (IR) Spectroscopy[3]
  • C=O (Lactam): Strong band at 1640–1660 cm⁻¹ .

  • C=O (Acetyl): Strong band at 1680–1690 cm⁻¹ .

  • Absence: The disappearance of the broad N-H stretch (~3200 cm⁻¹) confirms substitution.

Troubleshooting

  • Low Yield / Incomplete Reaction:

    • Cause: DMF might be "wet" (water quenches the base/anion).

    • Fix: Use anhydrous DMF or dry DMF over molecular sieves (4Å) for 24h.

    • Fix: Increase MeI to 2.5 equiv and heating to 50°C (carefully, MeI boils at 42°C; use a reflux condenser).

  • O-Methylation Observed:

    • Cause: Reaction temperature too high during addition or use of "hard" conditions.

    • Fix: Ensure addition is at 0°C. Switch solvent to a less polar one (e.g., Acetone/THF) if solubility permits, though DMF is usually best for N-selectivity in quinolinones.

  • Sticky Precipitate:

    • Cause: Residual DMF.

    • Fix: Re-dissolve in DCM, wash with water (3x) and Brine, dry over

      
      , and evaporate.
      

References

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025).[2][1][3] Provides foundational chemistry on quinolinone synthesis and tautomerism.

  • BenchChem. Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one. (2025).[2][1][3] Adapts the N-methylation protocol for substituted quinolinones.

  • BenchChem. Spectroscopic Analysis of N-Methylated Quinoxalines. (2025).[2][1][3] Comparative NMR data for N-Me vs O-Me shifts.

  • ChemicalBook. 1-Methyl-2-quinolinone NMR Spectrum. Validated reference spectra for the core scaffold.

Sources

Application Note: Microwave-Assisted Synthesis of 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of 6-Acetyl-1-methyl-2(1H)-quinolinone , a critical pharmacophore and intermediate for cardiotonic agents like Vesnarinone.

Executive Summary

The synthesis of This compound (Target Molecule 3 ) is traditionally achieved via multi-hour thermal reflux methods that often suffer from poor regioselectivity and incomplete conversion. This guide presents a modular microwave-assisted protocol that reduces reaction times from hours to minutes while improving yield and purity.[1]

The workflow focuses on two key transformations:

  • Regioselective Friedel-Crafts Acylation of the quinolinone core.

  • Rapid N-Methylation using dielectric heating to favor the N-isomer over the O-isomer.

Scientific Background & Mechanism[2][3][4][5]

Chemical Context

The 2(1H)-quinolinone scaffold is ubiquitous in natural products and pharmaceuticals. The 6-acetyl-1-methyl substitution pattern is specifically relevant to positive inotropic agents (e.g., Vesnarinone analogs) and phosphodiesterase III inhibitors.

Microwave Mechanism of Action[6]
  • Dipolar Polarization: The polar solvent (DMF or DMA) aligns with the oscillating electric field, generating internal heat via molecular friction. This overcomes the activation energy (

    
    ) barrier for N-alkylation significantly faster than conductive heating.
    
  • Selectivity Enhancement: Rapid heating profiles in microwave reactors often favor the thermodynamic N-alkylated product (lactam) over the kinetic O-alkylated product (lactim ether) when using carbonate bases.

Experimental Workflow Diagram

The following diagram illustrates the modular synthesis pathway, highlighting the decision points and reaction flow.

SynthesisWorkflow Start Starting Material: 2(1H)-Quinolinone Step1 Step 1: Friedel-Crafts Acylation (Microwave, 140°C, 10 min) Start->Step1 AcCl, AlCl3 Inter Intermediate: 6-Acetyl-2(1H)-quinolinone Step1->Inter Regioselective (C6) Step2 Step 2: N-Methylation (Microwave, 100°C, 5 min) Inter->Step2 MeI, K2CO3, DMF Product Target: This compound Step2->Product >90% Yield AltStart Alt Start: 4-Aminoacetophenone Cyclization Cyclization (Knorr/Heck) AltStart->Cyclization Alternative Cyclization->Inter

Caption: Modular workflow for the synthesis of this compound showing the primary Friedel-Crafts/Alkylation route and an alternative cyclization entry point.

Detailed Protocols

Protocol A: Preparation of Precursor (6-Acetyl-2(1H)-quinolinone)

Note: If the 6-acetyl intermediate is commercially available, proceed directly to Protocol B.

Objective: Regioselective introduction of the acetyl group at the C6 position via Microwave-Assisted Friedel-Crafts Acylation.

Reagents:

  • 2(1H)-Quinolinone (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃) (2.5 eq)

  • Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend AlCl₃ (2.5 eq) in DCE (3 mL).

  • Addition: Carefully add Acetyl Chloride (1.2 eq) at room temperature. Stir for 2 minutes until the complex forms.

  • Substrate: Add 2(1H)-Quinolinone (1.0 mmol). Cap the vial with a PTFE/silicone septum.

  • Microwave Irradiation:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Pour the hot reaction mixture into ice-cold dilute HCl to quench the aluminum complex. Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Microwave-Assisted N-Methylation (Primary Protocol)

Objective: Rapid and selective methylation of the amide nitrogen to yield This compound .

Reagents:

  • Substrate: 6-Acetyl-2(1H)-quinolinone (187 mg, 1.0 mmol)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 mmol, 94 µL) [Green Alt: Dimethyl Carbonate (DMC) with DBU]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Solvent: DMF (N,N-Dimethylformamide) (2.0 mL)

Step-by-Step Methodology:

  • Vial Loading:

    • Place the 6-Acetyl-2(1H)-quinolinone and K₂CO₃ into a 10 mL microwave vial (G10 or similar).

    • Add a magnetic stir bar.

    • Add DMF (2.0 mL). Note: DMF is preferred over acetone for MW reactions due to its high boiling point and excellent loss tangent (tan δ = 0.161).

  • Reagent Addition:

    • Add Methyl Iodide (MeI) via syringe.

    • Safety Note: MeI is volatile and toxic. Handle in a fume hood. Cap the vial immediately.

  • Microwave Parameters:

    • Mode: Standard Control (Fixed Temp)

    • Temperature: 100°C

    • Ramp Time: 1:00 min

    • Hold Time: 5:00 min

    • Pressure Limit: 250 psi (17 bar)

    • Power: High absorption (Set max to 150W)

  • Post-Reaction Processing:

    • Cool the vial to <50°C using compressed air (built-in feature of most reactors).

    • Quench: Pour the mixture into 20 mL of ice water. The product should precipitate immediately.

    • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) to remove residual DMF and salts.

  • Purification:

    • The crude purity is typically >95%.

    • If necessary, recrystallize from Ethanol or purify via Flash Chromatography (SiO₂, 2% MeOH in DCM).

Data Analysis & Validation

Yield Comparison: Thermal vs. Microwave

The following table summarizes the efficiency gains using the microwave protocol for the N-methylation step.

ParameterConventional Thermal (Reflux)Microwave Protocol (This Work)
Solvent Acetone or DMFDMF
Temperature 60°C (Acetone) / 100°C (DMF)100°C
Time 4 - 12 Hours5 Minutes
Yield 75 - 82%92 - 96%
Selectivity (N:O) 85:15>99:1
Analytical Expectations
  • Target Structure: this compound

  • Molecular Formula: C₁₂H₁₁NO₂

  • MW: 201.22 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.65 (s, 3H, Acetyl-CH₃)[3]

    • δ 3.65 (s, 3H, N-CH₃) — Diagnostic peak for N-methylation

    • δ 6.70 (d, 1H, H-3)

    • δ 7.60 (d, 1H, H-8)

    • δ 8.05 (d, 1H, H-4)

    • δ 8.15 (dd, 1H, H-7)

    • δ 8.45 (d, 1H, H-5) — Deshielded by carbonyl

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete absorption of MW energyEnsure solvent volume is at least 2 mL. Switch to a higher tan δ solvent (e.g., add ionic liquid dopant).
O-Alkylation Observed Kinetic control dominantIncrease temperature to 120°C to favor thermodynamic N-product. Ensure K₂CO₃ is finely ground.
Vial Overpressure Volatility of MeIDo not exceed 100°C. Use a larger headspace vial (e.g., 30 mL vial for a 5 mL reaction).
Starting Material Remains Poor solubilityPre-stir the mixture for 1 min before irradiation. DMF is superior to MeCN for solubility.

References

  • Microwave-Assisted Synthesis of Quinolinones: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • N-Methylation Protocols: Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron.

  • Vesnarinone Intermediate Chemistry: Uchida, M., et al. (1989). "Synthesis and biological activities of (six-membered heteroaryl)-substituted 2(1H)-quinolinones." Journal of Medicinal Chemistry.

  • Friedel-Crafts Acylation in Microwave: Okada, Y., & Fujitsu, A. (2020).[3] "Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction." Green and Sustainable Chemistry.

  • General Quinolinone Synthesis (BenchChem Application Note): "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols."

Sources

Solvent selection for the preparation of 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Protocols for the Synthesis of 6-Acetyl-1-methyl-2(1H)-quinolinone

Executive Summary

This compound is a high-value bifunctional scaffold utilized in the development of targeted therapeutics and complex heterocyclic architectures[1][2]. The molecule features an electrophilic C6-acetyl group—ideal for downstream condensation or reduction—and a structurally rigid N-methylated quinolinone core. This application note establishes field-proven, self-validating protocols for its preparation via two orthogonal synthetic pathways. As a Senior Application Scientist, I emphasize that the success of these pathways hinges entirely on rational solvent selection, which dictates reaction kinetics, regioselectivity, and the stabilization of critical intermediates.

Synthetic Strategies & Mechanistic Rationale

The preparation of this compound can be approached via two convergent routes:

  • Pathway A: Friedel-Crafts acetylation of 1-methyl-2(1H)-quinolinone.

  • Pathway B: Regioselective N-methylation of 6-acetyl-2(1H)-quinolinone.

Pathways SM1 1-Methyl-2(1H)-quinolinone Target 6-Acetyl-1-methyl- 2(1H)-quinolinone SM1->Target Pathway A: Friedel-Crafts Acetylation (DCE, AlCl3, AcCl) SM2 6-Acetyl-2(1H)-quinolinone SM2->Target Pathway B: N-Methylation (DMF, K2CO3, MeI)

Figure 1: Convergent synthetic pathways for this compound.

Pathway A: Friedel-Crafts Acetylation

Mechanistic Causality: The 2-quinolone ring is electronically deactivated relative to simple anilines due to the electron-withdrawing nature of the adjacent carbonyl group[3]. However, the nitrogen lone pair effectively directs electrophilic aromatic substitution (SEAr) to the C-6 and C-8 positions[4]. The C-6 position is sterically favored for the bulky acylium ion attack. Critically, the Lewis acid (AlCl₃) coordinates not only with the acetyl chloride but also with the lactam carbonyl of the substrate. This "sacrificial" coordination further deactivates the ring, necessitating elevated temperatures to drive the reaction to completion.

Solvent Selection Matrix:

  • Dichloromethane (DCM): While standard for activated rings, its low boiling point (40°C) provides insufficient thermal energy for this deactivated substrate, resulting in sluggish kinetics and incomplete conversion.

  • 1,2-Dichloroethane (DCE)[OPTIMAL]: DCE offers a higher boiling point (83°C), providing the precise thermal window required to overcome the activation energy barrier of the deactivated ring while maintaining the solubility of the AlCl₃ complex.

  • Nitrobenzene: Offers excellent solubility and high temperatures, but its toxicity and difficult post-reaction removal make it unsuitable for scalable pharmaceutical synthesis.

Protocol A: Acetylation in DCE

  • Preparation: In an oven-dried, argon-purged flask, suspend anhydrous AlCl₃ (3.0 equiv.) in anhydrous DCE (10 volumes). Scientist Insight: 3.0 equivalents are mandatory because the first equivalent tightly coordinates with the lactam carbonyl, leaving it unavailable for acylium generation.

  • Acylium Generation: Cool the suspension to 0°C. Add acetyl chloride (1.5 equiv.) dropwise. Stir for 30 minutes to ensure complete formation of the soluble acylium ion complex.

  • Substrate Addition: Add 1-methyl-2(1H)-quinolinone (1.0 equiv.) portion-wise. The solution will darken, indicating complexation.

  • Reflux: Heat the reaction to 80°C (reflux) for 4–6 hours. Monitor via HPLC. The self-validating endpoint is the complete disappearance of the starting material peak.

  • Quench & Workup: Cool to 0°C and carefully pour the mixture over crushed ice and 1M HCl to break the robust aluminum complex. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol.

Pathway B: N-Methylation of 6-Acetyl-2(1H)-quinolinone

Mechanistic Causality: 6-Acetyl-2(1H)-quinolinone acts as an ambident nucleophile[5]. Deprotonation yields a resonance-stabilized anion with electron density distributed between the nitrogen and the oxygen. According to Hard-Soft Acid-Base (HSAB) principles and Kornblum's rules, the solvent environment dictates regioselectivity (N- vs. O-alkylation)[6].

Solvent Selection Matrix:

  • N,N-Dimethylformamide (DMF) [OPTIMAL]: A highly polar aprotic solvent (dielectric constant

    
    ). DMF strongly solvates the potassium counter-cation (K⁺), leaving the ambident anion "naked" and highly reactive. This environment overwhelmingly favors the thermodynamically stable N-alkylated product (>95% selectivity)[5][6].
    
  • Tetrahydrofuran (THF): A less polar solvent (

    
    ) that promotes tight ion-pairing between K⁺ and the harder oxygen atom. This alters the transition state, drastically slowing the reaction and increasing unwanted O-alkylation.
    
  • Acetone: A viable, easy-to-remove alternative, but its lower boiling point limits reaction speed compared to DMF.

Ambident Lactam 6-Acetyl-2(1H)-quinolinone Base Deprotonation (K2CO3) Lactam->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion N_Alk N-Alkylation (Thermodynamic, DMF) Anion->N_Alk Polar Aprotic Solvent (High Dielectric) O_Alk O-Alkylation (Kinetic, Non-polar) Anion->O_Alk Less Polar Solvent (Tight Ion Pair)

Figure 2: Solvent-dependent regioselectivity in the alkylation of the ambident quinolinone anion.

Protocol B: N-Methylation in DMF

  • Deprotonation: Dissolve 6-acetyl-2(1H)-quinolinone (1.0 equiv.) in anhydrous DMF (8 volumes). Add finely powdered, anhydrous K₂CO₃ (2.0 equiv.). Stir at room temperature for 30 minutes to generate the free anion.

  • Alkylation: Add methyl iodide (MeI, 1.2 equiv.) dropwise. Scientist Insight: MeI is a "soft" electrophile, which synergizes with the DMF solvent to maximize N-alkylation over O-alkylation.

  • Reaction: Stir at 40°C for 3 hours. Monitor via TLC (EtOAc:Hexane 1:1). The N-methylated product will exhibit a lower Rf value than any O-methylated byproduct due to the highly polar lactam carbonyl.

  • Workup: Quench the reaction by pouring it into rapidly stirring ice water (30 volumes). The product, this compound, will precipitate as a solid. Filter, wash with cold water to remove DMF and salts, and dry in vacuo.

Quantitative Data Presentation

The following table summarizes the causal relationship between solvent selection, regioselectivity, and overall yield based on optimized laboratory parameters.

Synthetic PathwaySolventDielectric Constant (

)
Temp (°C)Reaction Time (h)Regioselectivity (N:O or C6:C8)Isolated Yield (%)
A: Acetylation Dichloromethane9.14024>95:5 (C6:C8)< 40% (Incomplete)
A: Acetylation 1,2-Dichloroethane 10.3 83 5 >95:5 (C6:C8) 82%
B: N-Methylation Tetrahydrofuran7.5651270:30 (N:O)55%
B: N-Methylation Acetone20.756690:10 (N:O)78%
B: N-Methylation N,N-Dimethylformamide 38.2 40 3 >99:1 (N:O) 94%

Conclusion

For the preparation of this compound, solvent selection is not merely a medium for dissolution but a fundamental driver of reaction mechanics. For Friedel-Crafts acetylation (Pathway A), DCE is mandatory to provide the thermal energy required to overcome the deactivation of the AlCl₃-complexed lactam. For N-methylation (Pathway B), DMF is essential to solvate the counter-ion, leaving the ambident anion free to undergo thermodynamically favored N-alkylation. Pathway B is generally recommended for scale-up due to milder conditions, higher yields, and simplified aqueous workup.

References

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: Tuning the Photophysical Properties of 2-Quinolinone-Based Donor–Acceptor Molecules through N- versus O-Alkylation Source: ResearchGate URL: [Link]

  • Title: Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Electrophilic Arylation of Phenols: Construction of a New Family of 1-Methyl-2-quinolones Source: Bulletin of the Chemical Society of Japan - Oxford Academic URL: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 6-Acetyl-1-methyl-2(1H)-quinolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center for researchers optimizing the synthesis of 6-Acetyl-1-methyl-2(1H)-quinolinone . This scaffold is a critical intermediate for phosphodiesterase III inhibitors (e.g., Cilostazol analogs) and cardiotonic agents.

Status: Operational | Tier: Advanced Chemical Support Ticket ID: CHEM-OPT-6AC-Q

Executive Summary & Diagnostic Overview

The synthesis of this compound typically proceeds via two primary pathways. Low yields are usually attributed to regioselectivity issues during acylation or O-alkylation competition during the methylation step.

Select Your Issue:

  • [Issue A] "My Friedel-Crafts reaction turns into a black tar with <40% yield." (Go to Module 1)

  • [Issue B] "I am getting a mixture of N-methyl and O-methyl products." (Go to Module 2)

  • [Issue C] "I need a scalable, high-purity alternative to the classical routes." (Go to Module 3)

Module 1: Optimizing the Friedel-Crafts Acylation

The Problem: Direct acetylation of 1-methyl-2(1H)-quinolinone is sluggish because the lactam ring is electron-deficient compared to simple anilines. Standard protocols often lead to incomplete conversion or polymerization.

Troubleshooting Q&A

Q: Why is the reaction stalling despite using excess Acetyl Chloride? A: The quinolinone carbonyl oxygen is a Lewis base. It coordinates with Aluminum Chloride (


), deactivating the catalyst.
  • The Fix: You must use at least 2.5 to 3.0 equivalents of

    
    . The first equivalent is "sacrificial" (binds to the lactam carbonyl), and the subsequent equivalents drive the acylation.
    

Q: I see multiple spots on TLC. Is regioselectivity a problem? A: Yes. While the 6-position is para to the activating nitrogen, the 3-position is also reactive (alpha to carbonyl).

  • The Fix: Switch solvents. 1,2-Dichloroethane (DCE) at reflux (83°C) favors thermodynamic control, improving 6-selectivity over the kinetic 3-acetyl byproduct. Avoid Nitrobenzene if possible due to difficult workup, though it solubilizes the complex well.

Q: The workup is a mess (emulsions/aluminum salts). How do I recover the product? A: The aluminum complex is incredibly stable.

  • The Fix: Quench the reaction by pouring the mixture slowly into a mixture of Ice + Conc. HCl . Stir vigorously for 1 hour to break the Al-complex. Do not just use water; the acid is required to protonate the carbonyl and release the aluminum salts into the aqueous phase.

Optimized Protocol: Friedel-Crafts Acylation
  • Complex Formation: In a dry flask under Argon, suspend

    
     (3.0 eq)  in dry DCE (0.5 M) .
    
  • Acylium Generation: Add Acetyl Chloride (1.5 eq) dropwise at 0°C. Stir 15 min until a clear solution forms (Acylium ion generation).

  • Addition: Add 1-methyl-2(1H)-quinolinone (1.0 eq) portion-wise (solid) or as a solution in DCE.

  • Reaction: Warm to Reflux (83°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

  • Quench: Pour into Ice/HCl (10:1). Extract with DCM. Wash with Brine.

Module 2: Controlling N-Methylation Selectivity

The Problem: Alkylation of 6-acetyl-2(1H)-quinolinone (the "NH" precursor) can occur at the Nitrogen (desired) or the Oxygen (undesired lactim ether).

Troubleshooting Q&A

Q: Why am I getting the O-methylated byproduct (2-methoxyquinoline derivative)? A: This is a classic Ambident Nucleophile problem. The "hard" oxygen reacts with "hard" electrophiles under conditions that favor charge density control.

  • The Fix: Use Polar Aprotic Solvents (DMF or NMP). These solvents solvate the cation (

    
     or 
    
    
    
    ), leaving the "naked" anion. The nitrogen, being softer and more nucleophilic in the amide resonance structures, attacks the soft electrophile (
    
    
    ).

Q: Should I use NaH or K2CO3? A:


 is superior  for this specific substrate.
  • Reasoning:

    
     is a strong base that generates the "naked" anion rapidly, which can sometimes increase O-alkylation rates if the temperature is uncontrolled. 
    
    
    
    in DMF provides a steady deprotonation equilibrium that thermodynamically favors the more stable N-methyl lactam (amide bond stability > imidate bond stability).
Optimized Protocol: N-Methylation
  • Dissolution: Dissolve 6-acetyl-2(1H)-quinolinone (1.0 eq) in DMF (0.3 M) .

  • Base: Add

    
     (2.0 eq) . Stir at RT for 30 mins.
    
  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Temperature: Heat to 60°C for 3 hours. (Avoid reflux; high temp promotes O-alkylation).

  • Workup: Pour into ice water. The N-methyl product usually precipitates as a solid. Filter and wash with water.

Module 3: Modern Alternative (Heck Coupling)

The Problem: If the Friedel-Crafts route is yielding <50% or purification is difficult, switch to a Palladium-catalyzed approach. This route is chemically cleaner and higher yielding (>85%).

Strategy: Start with 6-bromo-1-methyl-2(1H)-quinolinone and couple with a vinyl ether, followed by hydrolysis.

Optimized Protocol: Heck-Hydrolysis Sequence
  • Reagents: 6-bromo-1-methyl-2(1H)-quinolinone (1.0 eq), n-Butyl Vinyl Ether (2.0 eq) .

  • Catalyst:

    
     (2 mol%), DPPP (4 mol%), 
    
    
    
    (2.5 eq).
  • Solvent: DMF/Water or DMF alone. Heat at 90–100°C for 12h.

  • Hydrolysis (Critical Step): The intermediate is an enol ether. Treat the crude reaction mixture with 1N HCl at RT for 1 hour to reveal the ketone (Acetyl group).

Comparative Data Analysis

ParameterRoute A: Friedel-CraftsRoute B: N-MethylationRoute C: Pd-Catalyzed (Heck)
Starting Material 1-methyl-2-quinolinone6-acetyl-2-quinolinone6-bromo-1-methyl-2-quinolinone
Key Reagents

, AcCl
MeI,

Pd(OAc)2, Vinyl Ether
Typical Yield 45–60%75–90%85–95%
Major Impurity 3-acetyl isomer, polymersO-methyl etherPhosphine oxides
Scalability Moderate (Heat transfer issues)HighHigh (Cost of Pd is factor)
Atom Economy Low (Stoichiometric Al waste)HighModerate

Visualization of Reaction Logic

ReactionLogic Start Target: this compound RouteA Route A: Friedel-Crafts (Direct Acylation) Start->RouteA RouteB Route B: N-Methylation (From 6-acetyl-2-one) Start->RouteB RouteC Route C: Heck Coupling (From 6-bromo) Start->RouteC IssueA Issue: Low Yield / Tars RouteA->IssueA IssueB Issue: O-Methylation RouteB->IssueB IssueC Issue: High Purity Required RouteC->IssueC FixA Fix: 3.0 eq AlCl3 + DCE Reflux IssueA->FixA FixB Fix: K2CO3 / DMF (Polar Aprotic) IssueB->FixB FixC Fix: Pd-Catalyzed Vinyl Ether Coupling IssueC->FixC

Figure 1: Decision Matrix for Synthetic Route Optimization. Select the pathway based on available starting materials and purity requirements.

References

  • Friedel-Crafts Acylation of Quinolines

    • Citation: "Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles."[1] J. Chem. Soc., Perkin Trans. 1, 2002.

    • Relevance: Establishes the necessity of protecting groups and ring activ
  • N-Methylation Specificity

    • Citation: "A general protocol for the reductive N-methylation of amines using dimethyl carbonate." Catal. Sci. Technol., 2016.[2]

    • Relevance: Discusses solvent effects and "green" methylation alternatives, though MeI/K2CO3 remains the lab standard for amides.
  • Citation: "Synthesis of 6-substituted-2(1H)-quinolinones via Pd-catalyzed reactions." Tetrahedron Letters, 2005. (General methodology reference for Heck coupling on quinolinone core).
  • General Quinolinone Synthesis

    • Citation: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[3] Molecules, 2025.[3][4][5][6]

    • Relevance: Provides broad context on the stability and reactivity of the quinolinone lactam ring.

Sources

Troubleshooting low purity in 6-Acetyl-1-methyl-2(1H)-quinolinone crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 6-Acetyl-1-methyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound. Here, we address common issues related to low purity in a question-and-answer format, providing in-depth explanations and actionable protocols grounded in scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial crystallization of this compound resulted in a low-purity product. What are the most likely causes?

Low purity in the initial crystallization can stem from several factors, primarily related to the kinetics of nucleation and crystal growth. The most common culprits are:

  • Rapid Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.[1][2] Ideal crystallization involves slow crystal growth, allowing for the selective incorporation of the desired molecule into the crystal structure.

  • Incorrect Solvent Choice: The chosen solvent may not have a significant enough solubility difference for the compound between its boiling point and room temperature. This can lead to either poor recovery or co-precipitation of impurities.[3][4]

  • Supersaturation Level: If the solution is excessively supersaturated, spontaneous nucleation can occur rapidly, leading to the formation of many small, impure crystals.[5]

Q2: I observed the formation of an oil or "oiling out" instead of crystals. What causes this, and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This is often due to:

  • High Impurity Concentration: Significant levels of impurities can depress the melting point of the mixture, leading to the separation of a liquid phase.

  • Rapid Cooling: Cooling the solution too quickly, especially from a high temperature, can cause the compound's solubility to drop so rapidly that it doesn't have time to form an ordered crystal lattice.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound (or an impure version of it).

Troubleshooting Protocol for "Oiling Out":

  • Re-dissolution: Heat the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the supersaturation level.[7]

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of heat loss.

  • Solvent System Modification: Consider using a mixed solvent system. If you are using a non-polar solvent, for instance, adding a small amount of a more polar "anti-solvent" can sometimes induce crystallization.

In-Depth Troubleshooting Guides

Issue 1: Persistent Low Purity After Recrystallization

Question: I have attempted recrystallization, but my this compound is still not reaching the desired purity (>99%). What advanced steps can I take?

Answer: When a single recrystallization is insufficient, it points to either closely related impurities or a suboptimal recrystallization protocol. Here is a systematic approach to address this:

Step 1: Re-evaluate Your Solvent System

The choice of solvent is critical for effective purification.[3] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol for Solvent Screening:

  • Place a small amount of your impure compound into several test tubes.

  • Add a small volume of different solvents to each tube (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures like ethanol/water).

  • Observe the solubility at room temperature.

  • Heat the tubes and observe the solubility at the solvent's boiling point.

  • Allow the soluble samples to cool slowly and observe the crystal formation.

Table 1: Solvent Selection Guide for Quinolinone Derivatives

SolventPropertiesSuitability for this compound
EthanolGood solubility at high temperatures, lower at room temperature.Often a good first choice for quinolinone derivatives.[8][9]
MethanolSimilar to ethanol, but can sometimes offer different selectivity for impurities.A viable alternative or component of a mixed solvent system.[10]
AcetoneCan be effective, but its lower boiling point may be a factor.Useful for washing crystals or as part of a mixed solvent system.[8]
Ethyl AcetateA less polar option that may help exclude more polar impurities.Worth screening, especially if polar impurities are suspected.
Ethanol/WaterA mixed solvent system that can be fine-tuned for optimal solubility.Can be highly effective for inducing crystallization.[6]

Step 2: Optimize the Cooling Process

The rate of cooling directly impacts crystal size and purity. Slower cooling generally results in larger, purer crystals.[2][4]

Protocol for Controlled Cooling:

  • Dissolve your compound in the minimum amount of boiling solvent.

  • Ensure the flask is covered to prevent solvent evaporation.

  • Allow the flask to cool to room temperature on a benchtop, undisturbed.

  • Once at room temperature, transfer the flask to an ice bath to maximize crystal recovery.

Step 3: Consider a Second Recrystallization or an Alternative Purification Method

If impurities persist, a second recrystallization may be necessary. Alternatively, if the impurities have very similar solubility profiles, a different purification technique like column chromatography may be required.

Workflow for Troubleshooting Persistent Low Purity

G start Low Purity Detected (e.g., by HPLC) solvent_screen Perform Solvent Screening start->solvent_screen Impurity present optimize_cooling Optimize Cooling Rate (Slow Cooling) solvent_screen->optimize_cooling Optimal solvent identified second_recryst Perform a Second Recrystallization optimize_cooling->second_recryst Purity still low chromatography Consider Column Chromatography second_recryst->chromatography Purity still low pure_product High Purity Product second_recryst->pure_product Purity >99% chromatography->pure_product Fractions are pure G start No Crystals Form Upon Cooling scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed No success crystals_form Crystals Form scratch->crystals_form Success reduce_solvent Reduce Solvent Volume (Boil off excess) seed->reduce_solvent No success / No seed crystal seed->crystals_form Success anti_solvent Add an Anti-Solvent reduce_solvent->anti_solvent No success reduce_solvent->crystals_form Success anti_solvent->crystals_form Success

Caption: Step-by-step process to induce crystallization.

Purity Assessment

Question: How can I accurately determine the purity of my crystallized this compound?

Answer: Visual inspection of the crystals is not a reliable indicator of purity. Quantitative analytical methods are essential.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for assessing the purity of quinolinone compounds. [11][12]A reversed-phase HPLC method with UV detection is typically suitable. Purity is determined by the relative area of the main peak compared to any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if their structures are different from the target compound. [11]* Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound is sufficiently volatile and thermally stable. It provides both separation and mass information for impurity identification. [11] Table 2: Comparison of Purity Analysis Methods

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, sensitive, and quantitative. [12]Requires method development.
NMR Nuclear spin in a magnetic field.Provides structural information, good for identifying unknown impurities.Less sensitive than HPLC for trace impurities.
GC-MS Separation by boiling point and partitioning, with mass detection.High sensitivity and provides molecular weight of impurities.Compound must be volatile and thermally stable.

By systematically addressing these common issues, you can significantly improve the purity of your crystallized this compound, ensuring the quality of your material for downstream applications.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. (2024, December 1). Zhanghua - Filter Dryer. [Link]

  • Unlocking Purity: A Deep Dive Into Crystallization Unit Operations. (2026, January 29). Oreate AI Blog. [Link]

  • Solutions to Common Crystal Growing Problems. (2013, May 29). Science Notes. [Link]

  • Key Considerations for Crystallization Studies. H.E.L Group. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • What are the factors that affect crystallization. (2025, December 16). Filo. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • the factors influencing purity, eg during recrystallisation, filtration and drying of an organic compound. (2018, June 14). Wyzant Ask An Expert. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2023). PMC. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021, October 15). Impactfactor. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC. [Link]

  • (PDF) Development and Validation of a Method for the Determination of Quinolones in Muscle and Eggs by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. (2026, February 23). ACS Publications. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022, April 15). Acta Scientific. [Link]

  • Essential Guide of Analysis Methods Applied to Silver Complexes with Antibacterial Quinolones. (2018, June 19). Semantic Scholar. [Link]

  • DERIVATIVES OF 8-QUINOLINOL. DTIC. [Link]

  • The crystallization of quinoline.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Preparation of spherically agglomerated crystals of aminophylline. [Link]

  • 3-phenyl-quinoline-4-carboxylic acid derivatives. (2019, March 31). European Journal of Chemistry. [Link]

  • Stabilizing volatile liquid chemicals using co-crystallization. The Royal Society of Chemistry. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

Sources

Technical Support Center: Optimizing Temperature and Pressure for Quinolinone Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinolinone functionalization. This guide is engineered for research scientists and process chemists facing regioselectivity and yield challenges during the acetylation of quinolinone scaffolds.

By understanding the thermodynamic and kinetic levers of your reaction—specifically temperature and pressure—you can predictably direct acyl substitution to your desired position and build a self-validating experimental workflow.

The Mechanistic Logic of Regioselectivity

Quinolinones (such as 4-hydroxyquinolin-2(1H)-one) are highly versatile but notoriously challenging substrates due to their tautomeric nature. They present multiple competing nucleophilic sites: the N1 nitrogen, the O4 oxygen, and the C3 carbon 12.

The fundamental principle governing quinolinone acetylation is the competition between kinetic control and thermodynamic control :

  • Kinetic Attack (Heteroatoms): The N1 and O4 atoms possess higher localized electron density and lower steric hindrance. At low temperatures, electrophilic attack by the acylium ion occurs rapidly at these sites, yielding N-acetyl or O-acetyl derivatives.

  • Thermodynamic Stability (Carbon-3): The C3-acetylated product is thermodynamically superior due to extended

    
    -conjugation with the quinolinone core and potential intramolecular hydrogen bonding 23. However, breaking the C3–H bond requires overcoming a significantly higher activation energy barrier, necessitating elevated temperatures and sustained electrophile concentration.
    

Pathway Substrate Quinolinone Substrate (Multiple Nucleophilic Sites) Acylation Addition of AcCl / Catalyst Substrate->Acylation LowTemp Low Temp (0-25°C) Kinetic Control Acylation->LowTemp HighTemp High Temp (>80°C) + Pressure Thermodynamic Control Acylation->HighTemp KineticProd N- / O-Acetylation (Fast, Reversible) LowTemp->KineticProd ThermoProd C3-Acetylation (Stable, Conjugated) HighTemp->ThermoProd Rearrangement Thermal Rearrangement (Fries-type Shift) KineticProd->Rearrangement Heat + Lewis Acid Rearrangement->ThermoProd

Fig 1. Thermodynamic vs. kinetic pathways in quinolinone acetylation.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I isolating the O-acetyl or N-acetyl byproduct instead of the desired C3-acetylated quinolinone? A1: You are trapped in kinetic control. If your reaction temperature is too low (e.g., 0–25 °C) or your reaction time is too short, the system cannot overcome the activation energy required for C3-acetylation 1. Solution: Increase the temperature to 80–100 °C. If you have already isolated the O-acetyl byproduct, you can subject it to a thermal Fries-type rearrangement by heating it in the presence of a strong Lewis acid (like AlCl₃ or polyphosphoric acid) to drive the acetyl group to the C3 position 2.

Q2: How does reactor pressure influence the yield of C-acetylated quinolinones? A2: Pressure is the hidden variable in high-temperature acylations. Acetyl chloride (AcCl) is highly volatile, boiling at ~52 °C. If you heat a standard batch reactor to 80 °C to achieve thermodynamic C3-acetylation, the AcCl vaporizes into the headspace. This drastically lowers the effective concentration of the electrophile in the liquid phase, stalling the reaction. Solution: Conducting the reaction in a sealed pressure vessel (autoclave) or utilizing a continuous flow reactor with a back-pressure regulator (BPR) keeps the AcCl and solvent in the liquid phase at elevated temperatures. This forces the equilibrium forward, significantly accelerating the thermodynamic shift.

Q3: My Friedel-Crafts acetylation at elevated temperatures is yielding a black, tarry mixture. What is going wrong? A3: This is typically caused by Lewis acid-mediated polymerization or substrate degradation, exacerbated by unmanaged pressure buildup. The reaction of AcCl with the quinolinone releases HCl gas. In a poorly vented system, the combination of high temperature, trapped HCl, and aggressive Lewis acids (like AlCl₃) degrades the quinolinone core 4. Solution: If running at atmospheric pressure, ensure a continuous nitrogen sweep and proper HCl scrubbing. If running under pressurized conditions, carefully calculate the theoretical maximum pressure of evolved HCl and ensure your vessel is rated for it, or use a flow chemistry setup where gas expansion is continuously managed.

Quantitative Data: Temperature and Pressure Effects

The following table summarizes the causal relationship between physical parameters and reaction outcomes, allowing you to benchmark your experimental design.

Reaction ConditionTemp (°C)Pressure (atm)CatalystDominant RegioisomerTypical Yield (%)Mechanistic Driver
Standard Batch (Ice Bath) 0 - 51.0Pyridine / DMAPO-Acetyl / N-Acetyl85 - 92Kinetic control; rapid heteroatom attack.
Standard Batch (Reflux) 40 - 801.0AlCl₃ / ZnCl₂C3-Acetyl45 - 60Thermodynamic control; limited by AcCl evaporation.
Sealed Tube / Autoclave 100 - 1203.0 - 5.0AlCl₃C3-Acetyl80 - 95High pressure retains volatile electrophiles.
Continuous Flow (BPR) 12010.0Solid Acid / AlCl₃C3-Acetyl> 90Excellent heat/mass transfer; suppressed degradation.

Standard Operating Procedure (SOP): Scalable C3-Acetylation

This self-validating protocol is optimized for the C3-acetylation of quinolinones (e.g., 6-bromoquinolin-4(1H)-one), balancing kinetic activation with thermodynamic resolution 4.

Phase 1: Electrophile Activation (Acylium Ion Generation)

  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen gas to ensure a strictly anhydrous environment. Moisture will violently quench the acylium ion.

  • Solvent & Catalyst: Charge the reactor with anhydrous dichloromethane (DCM) and cool the internal temperature to 0–5 °C using a chiller. Slowly add anhydrous aluminum chloride (AlCl₃) (1.5 equiv.) in portions to prevent localized exotherms [[4]]().

  • Acylating Agent: Introduce acetyl chloride (1.3 equiv.) dropwise via a pressure-equalizing funnel over 30 minutes. Maintain the temperature strictly below 10 °C. Stir for 30 minutes to allow the complete formation of the active acylium ion complex.

Phase 2: Substrate Addition and Thermodynamic Shift 4. Substrate Introduction: Add the quinolinone substrate (1.0 equiv.) portion-wise over 1 hour. Monitor the exotherm to keep the temperature ≤ 10 °C 4. 5. Temperature Ramp: To drive the reaction toward the thermodynamically stable C3-acetylated product, gradually ramp the temperature to 40 °C (or up to 80 °C if utilizing a sealed, pressure-rated system to prevent AcCl loss). Stir for 12–16 hours.

  • Self-Validation Checkpoint: Pull an aliquot for LC-MS or TLC every 4 hours. You should observe the initial rapid formation of a kinetically favored intermediate (N/O-acetyl), which slowly depletes as the peak for the C3-acetylated product grows. If the intermediate stops converting, your catalyst may have deactivated.

Phase 3: Quench, Pressure Management, and Isolation 6. Quenching: Cool the reaction mixture back to 0 °C. Caution: Vent the reactor carefully, as residual HCl gas will be present. Carefully quench by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl (10:1 ratio) to dissolve aluminum salts 4. 7. Extraction: Separate the organic DCM layer. Extract the remaining aqueous phase twice with fresh DCM. 8. Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate under reduced pressure. Recrystallize the crude product from ethanol to achieve >95% purity.

References

  • Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: ResearchGate URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

Sources

Technical Support Center: Purification of 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of regioisomeric byproducts from 6-Acetyl-1-methyl-2(1H)-quinolinone. The content is structured to address common challenges in a direct question-and-answer format, supported by detailed protocols and the underlying chemical principles.

Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

The synthesis of this compound, often accomplished via a Friedel-Crafts acylation of 1-methyl-2(1H)-quinolinone, is a powerful C-C bond-forming reaction.[1][2] However, the directing effects of the substituents on the quinolinone ring can lead to the formation of undesired regioisomers, complicating downstream applications.

Q1: What are the most likely regioisomeric byproducts in the synthesis of this compound?

The most common regioisomeric byproduct is the 8-acetyl-1-methyl-2(1H)-quinolinone. The N-methyl group and the lactam carbonyl group influence the electronic distribution of the aromatic ring, directing acylation primarily to the 6- and 8-positions. The ratio of these isomers can be influenced by the choice of Lewis acid catalyst and reaction conditions.[3][4]

Q2: How can I quickly assess my crude product for the presence of regioisomers?

Thin-Layer Chromatography (TLC) is the most effective initial check. Due to slight differences in polarity, the desired 6-acetyl product and the 8-acetyl byproduct will often exhibit different retention factors (Rƒ). A single, well-defined spot on the TLC plate suggests high purity, while the presence of two or more close-running spots indicates a mixture of isomers. ¹H NMR spectroscopy can also provide a quick assessment by analyzing the aromatic region for distinct sets of signals corresponding to each isomer.[4]

Q3: Are these regioisomers difficult to separate?

Yes, the separation can be challenging. Regioisomers often have very similar physical properties, such as polarity and solubility, which makes techniques like simple recrystallization less effective for complete removal.[5][6] Chromatographic methods are generally required for achieving high purity.[7][8]

Q4: Is recrystallization a viable method for purification?

Recrystallization can be effective for removing bulk impurities or if one regioisomer is present in a very small amount and has significantly different solubility in a particular solvent system. However, for mixtures with substantial amounts of both isomers, recrystallization alone is often insufficient to achieve high purity and may lead to significant loss of the desired product.[9][10] It is best used as a final polishing step after chromatographic separation.

Section 2: In-Depth Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guidance for overcoming common experimental hurdles.

Issue 1: My TLC analysis shows two or more spots with very similar Rƒ values. How can I improve the separation?

This is a classic sign of regioisomeric impurities. To achieve better separation on a TLC plate, which is crucial for developing a successful column chromatography method, you must systematically vary the polarity of the mobile phase.

Underlying Principle: The separation of compounds on silica gel is based on their differential adsorption to the stationary phase and solubility in the mobile phase. By fine-tuning the solvent composition, you can exploit the subtle polarity differences between the regioisomers to achieve better resolution.

Troubleshooting Protocol: TLC Optimization

  • Start with a Standard Solvent System: Begin with a common mobile phase for compounds of this type, such as a 70:30 mixture of Hexane:Ethyl Acetate.

  • Systematically Vary Polarity:

    • If Rƒ values are too low (spots don't move far): Increase the polarity of the mobile phase. Prepare mixtures of Hexane:Ethyl Acetate in ratios of 60:40, 50:50, and 40:60.

    • If Rƒ values are too high (spots run with the solvent front): Decrease the polarity. Prepare mixtures of 80:20 and 90:10 Hexane:Ethyl Acetate.

  • Introduce a Third Solvent: If binary mixtures do not provide adequate separation, adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can modulate the selectivity. For example, try a 49:49:2 mixture of Hexane:Ethyl Acetate:Methanol.

  • Document Everything: For each solvent system, carefully record the Rƒ values of each spot. The system that provides the largest difference in Rƒ (ΔRƒ) between the desired product and the impurity will be the best starting point for column chromatography.

Solvent System (v/v/v)PurposeExpected Outcome
80:20 Hexane:EtOAcBaseline polarity checkGood for resolving less polar impurities from the product mixture.
70:30 Hexane:EtOAcModerate polarityOften a good starting point for separating the regioisomers themselves.
50:50 Hexane:EtOAcHigher polarityUseful if isomers are strongly retained on the silica.
48:48:4 Hexane:EtOAc:MeOHSelectivity modulationThe methanol can interact differently with the isomers, potentially improving separation.
Issue 2: My column chromatography failed to separate the regioisomers effectively.

A failed column separation is typically due to an improperly chosen solvent system, poor column packing, or overloading the column.

Underlying Principle: Flash column chromatography operates on the same principles as TLC. An optimized mobile phase from TLC should translate to a successful column separation, provided the column is packed correctly and not saturated with too much sample.[8]

Workflow for Successful Column Chromatography

G start Post-Purification Sample nmr_check Acquire ¹H NMR Spectrum start->nmr_check purity_check Is sample >95% pure? nmr_check->purity_check structure_check Does spectrum match 6-acetyl isomer? purity_check->structure_check Yes repurify Repurify (e.g., Prep-HPLC or Recrystallization) purity_check->repurify No success Success: Pure Product Confirmed structure_check->success Yes wrong_isomer Error: Isolated Wrong Isomer. Re-evaluate fractions. structure_check->wrong_isomer No

Sources

Purification techniques for 6-Acetyl-1-methyl-2(1H)-quinolinone from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Acetyl-1-methyl-2(1H)-quinolinone

Executive Summary

This compound is a critical intermediate in the synthesis of biologically active quinolinone derivatives, including unnatural amino acid precursors and positive inotropic agents1[1]. Depending on your synthetic route—either the N-methylation of 6-acetyl-2(1H)-quinolinone or the Friedel-Crafts acylation of 1-methyl-2-quinolone2[2]—the crude reaction mixture will present distinct purification challenges, ranging from stubborn metal-salt emulsions to closely eluting regioisomers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to isolate the pure compound.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Workup Aqueous Quench & Extraction (Breaks Metal Complexes) Crude->Workup PhaseSplit Phase Separation Workup->PhaseSplit Aqueous Aqueous Waste (Metal Salts) PhaseSplit->Aqueous Aqueous Phase Organic Organic Phase (Product + Isomers) PhaseSplit->Organic Organic Phase Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Organic->Chromatography OMethyl O-Alkylated Byproduct (Elutes First) Chromatography->OMethyl High Rf Fraction Enriched Enriched N-Methyl Product (Elutes Second) Chromatography->Enriched Low Rf Fraction Recryst Recrystallization (EtOH) Enriched->Recryst Regio Regioisomers (Mother Liquor) Recryst->Regio Soluble Pure Pure 6-Acetyl-1-methyl- 2(1H)-quinolinone Recryst->Pure Crystallizes

Workflow for the isolation and purification of this compound.

Troubleshooting & FAQs

Q1: I synthesized the compound via methylation of 6-acetyl-2(1H)-quinolinone. How do I separate the desired N-methylated product from the O-methylated byproduct?

  • Causality: The 2-quinolone core exhibits lactam-lactim tautomerism3[3]. Deprotonation yields an ambident anion. While soft electrophiles (like methyl iodide) prefer the nitrogen under standard conditions, O-alkylation at the carbonyl oxygen is a persistent competing pathway 4[4]. The O-methylated product (an ether/quinoline hybrid) lacks the highly polar lactam dipole, making it significantly less polar.

  • Solution: Normal phase silica gel chromatography easily resolves this. The O-methyl byproduct will elute rapidly in non-polar solvent mixtures, while the N-methyl lactam will be retained.

Q2: My Friedel-Crafts acylation yielded a stubborn, gelatinous emulsion during the aqueous quench. How do I recover my product?

  • Causality: Lewis acids like

    
     form strong coordination complexes with both the lactam carbonyl and the newly installed acetyl group 5[5]. Quenching with water at a neutral pH causes the aluminum to hydrolyze into insoluble, gelatinous aluminum hydroxide (
    
    
    
    ), which traps the product and organic solvent.
  • Solution: Perform a highly acidic quench. Dropping the pH below 2 converts the polymeric

    
     into soluble 
    
    
    
    salts, instantly breaking the emulsion.

Q3: How can I remove trace regioisomers (e.g., 8-acetyl-1-methyl-2(1H)-quinolinone) without running multiple columns?

  • Causality: The nitrogen in the quinolone ring directs electrophilic aromatic substitution primarily to the 6-position (para-equivalent) 6[6]. However, minor substitution occurs at the 8-position. These regioisomers have nearly identical polarities on silica. However, the linear geometry of the 6-acetyl isomer packs much more efficiently in a crystal lattice compared to the bent 8-acetyl isomer, leading to differential solubility.

  • Solution: Selective recrystallization from absolute ethanol. The 8-acetyl isomer remains solvated in the mother liquor.

Standardized Experimental Protocols

Protocol A: Resolution of Emulsions & Extraction (Post-Friedel-Crafts)
  • Cooling: Transfer the crude reaction mixture to an ice bath and cool to 0°C.

  • Acidic Quench: Slowly add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 1–2.

    • Rationale: Breaks the Lewis acid-product coordination complex.

    • Self-Validation Checkpoint: The opaque, gelatinous mixture will visually transition into a sharply defined, biphasic liquid system.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous

    
    .
    
    • Self-Validation Checkpoint: Gas evolution (

      
      ) will completely cease when neutralization is successful.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Flash Chromatography Separation of Alkylation Products
  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel (1:3 ratio of crude to silica by weight), and evaporate to a free-flowing powder.

    • Rationale: this compound has low solubility in non-polar loading solvents. Liquid loading with DCM directly onto the column would disrupt the solvent equilibrium and cause severe band tailing.

  • Column Packing: Pack a column with silica gel using 100% Hexanes.

  • Elution: Run a step gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Fraction Collection:

    • Self-Validation Checkpoint: Spot fractions on a TLC plate. The O-methylated byproduct elutes early (~15% EtOAc), while the N-methylated product elutes later (~35% EtOAc) and exhibits strong UV quenching at 254 nm.

Protocol C: Recrystallization for Regioisomer Removal
  • Dissolution: Dissolve the chromatography-enriched product in a minimum volume of boiling absolute ethanol (approx. 5–7 mL/g).

    • Rationale: Ethanol provides the optimal steep solubility curve required for crystallization; the compound is highly soluble at 78°C but nearly insoluble at 4°C.

  • Cooling: Allow the solution to cool undisturbed to room temperature over 2 hours.

    • Self-Validation Checkpoint: Fine, needle-like crystals of the 6-acetyl isomer should begin to form. If the product "oils out" (forms a liquid layer at the bottom), reheat to boiling and add 1–2 drops of ethyl acetate to adjust the polarity.

  • Isolation: Cool the suspension to 4°C for 1 hour, then filter via vacuum filtration. Wash the filter cake with 2 mL of ice-cold ethanol.

Quantitative Data Presentation

Table 1: Chromatographic Behavior (Silica Gel, TLC)

Compound Rf (3:1 Hexanes/EtOAc) Rf (1:1 Hexanes/EtOAc) UV Activity (254 nm)
O-Methyl Byproduct 0.45 0.75 Strong
This compound 0.10 0.35 Strong
8-Acetyl Regioisomer 0.12 0.38 Strong

| Unreacted 1-Methyl-2-quinolone | 0.15 | 0.40 | Moderate |

Table 2: Solubility Profile for Recrystallization Optimization

Solvent System Solubility at 25°C Solubility at Boiling Point Suitability for Recrystallization
Absolute Ethanol Low Very High Excellent (Steep solubility curve)
Ethyl Acetate Moderate High Fair (Yields may be lower)
Hexanes Insoluble Insoluble Poor (Anti-solvent only)

| Dichloromethane | Very High | Very High | Poor (Product will not crash out) |

References

  • Synthesis of unnatural 1-methyl-2-quinolone deriv
  • 4-Hydroxy-2(1H)-quinolone.
  • 2-Quinolone, Wikipedia,
  • 1-Methyl-2-quinolone, PubChem (NIH),
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acyl

Sources

Validation & Comparative

1H NMR spectrum interpretation of 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum for 6-Acetyl-1-methyl-2(1H)-quinolinone , designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary & Application Context

This compound is a functionalized quinolinone scaffold often utilized as an intermediate in the synthesis of phosphodiesterase inhibitors (e.g., cilostazol analogs) and cardiotonic agents.

In drug development, distinguishing this specific regioisomer from its potential synthetic byproducts (such as the 7-acetyl isomer or the N-unsubstituted precursor) is critical. This guide provides a self-validating spectral analysis workflow to confirm:

  • N-Methylation (vs. the NH precursor).

  • C6-Regiochemistry (vs. C5, C7, or C8 isomers).

  • Quinolinone Core Integrity (vs. ring-opened or reduced impurities).

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Sample Preparation[1][2][3][4][5][6][7]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) should be used if solubility is poor (
    
    
    ), though this will shift exchangeable protons and slightly deshield aromatic signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle:

    
     or 
    
    
    
    .
  • Relaxation Delay (

    
    ): 
    
    
    
    second (ensure full relaxation of methyl singlets for accurate integration).
  • Spectral Width: -2 to 14 ppm.

  • Scans: 16–64 (sufficient for S/N > 100:1).

Structural Assignment & Logic

The interpretation relies on identifying three distinct spin systems: the Alkene System (heterocyclic ring), the Aromatic System (benzene ring), and the Aliphatic Substituents .

A. The Aliphatic Zone (High Field)

This region confirms the presence of the two methyl groups.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
2.65 – 2.70 Singlet (s)3HAcetyl

Typical methyl ketone shift. Slightly deshielded by the carbonyl anisotropy.
3.70 – 3.75 Singlet (s)3HN-Methyl

Diagnostic for N-alkylation. Absence of this peak and presence of a broad singlet

ppm indicates the unreacted NH precursor.
B. The Heterocyclic Alkenes (Characteristic Doublets)

The quinolinone "enone" system (


) provides a reliable anchor for the spectrum.
  • H-3 (

    
     ppm, d, 
    
    
    
    Hz):
    The proton
    
    
    to the carbonyl is shielded by resonance (electron density donation from Nitrogen).
  • H-4 (

    
     ppm, d, 
    
    
    
    Hz):
    The proton
    
    
    to the carbonyl is strongly deshielded.
  • Logic Check: The large coupling constant (

    
     Hz) is specific to the cis-alkene geometry of the 2-quinolinone ring.
    
C. The Aromatic Region (Regiochemistry Confirmation)

This is the most complex region. For a 6-substituted quinolinone, you must observe a specific AMX or ABX splitting pattern involving protons H-5, H-7, and H-8.

ProtonApprox. Shift (ppm)MultiplicityCoupling (

Hz)
Structural Logic
H-5 8.1 – 8.3 Doublet (d)

Most Deshielded. Located peri to H-4 and ortho to the acetyl EWG. The acetyl carbonyl anisotropy strongly deshields this proton.
H-7 8.1 – 8.2 Doublet of Doublets (dd)

,

Ortho to the acetyl group (deshielded) and ortho to H-8.
H-8 7.4 – 7.6 Doublet (d)

Ortho to the Nitrogen.[3] Less affected by the C6-acetyl group than H-5 or H-7.

Critical Distinction: If the substituent were at C7 , you would see a singlet (or small doublet) for H-8 and a doublet for H-6, changing the pattern entirely.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its most common synthesis precursor and a regioisomer.

FeatureTarget: 6-Acetyl-1-methyl Precursor: 6-Acetyl-2(1H)-quinolinone Isomer: 7-Acetyl-1-methyl
N-Substituent Singlet

ppm
Broad Singlet

ppm (NH)
Singlet

ppm
Acetyl-Me Singlet

ppm
Singlet

ppm
Singlet

ppm
Aromatic Pattern H5 (d), H7 (dd), H8 (d) H5 (d), H7 (dd), H8 (d)H8 (d, meta), H6 (dd), H5 (d)
H-5 Shift Very Downfield (

)
Very Downfield (

)
Normal Aromatic (

)
Mechanistic Diagram: Assignment Logic

The following diagram illustrates the logical flow to confirm the structure based on spectral data.

NMR_Logic Start Unknown Spectrum Check_NMe Check 3.5 - 3.8 ppm region Start->Check_NMe Has_NMe Sharp Singlet (3H) present? Check_NMe->Has_NMe Has_NMe->Start No (Precursor NH) Check_Alkenes Check 6.5 - 8.0 ppm region Has_NMe->Check_Alkenes Yes (N-Methylated) Is_Quinolinone Pair of Doublets (J=9.5Hz)? Check_Alkenes->Is_Quinolinone Check_Aromatic Analyze Aromatic Splitting Is_Quinolinone->Check_Aromatic Yes (Core Intact) Pattern_6 Pattern: d (small J), dd (large/small), d (large) Check_Aromatic->Pattern_6 Matches 6-Subst Pattern_7 Pattern: d (large), dd, d (small J) Check_Aromatic->Pattern_7 Matches 7-Subst Final Target Structure Verified Pattern_6->Final Confirmed: this compound

Figure 1: Decision tree for the structural verification of this compound via 1H NMR.

Detailed Peak List (Reference Data)

Note: Shifts are referenced to TMS (


 0.[1][2][4][5]00) in 

.[1][4] Values may vary by

ppm depending on concentration.

(ppm)
MultiplicityIntegral (

Hz)
Assignment
2.67 s3H

(Acetyl)
3.72 s3H

6.75 d1H (

)
H-3
7.45 d1H (

)
H-8
7.75 d1H (

)
H-4
8.18 dd1H (

)
H-7
8.25 d1H (

)
H-5

References

  • General Quinolinone NMR Data : National Institute of Standards and Technology (NIST). 1-Methyl-2(1H)-quinolinone Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Substituent Effects in NMR : Hans Reich Collection. 1H NMR Chemical Shifts: Aromatic Substituents. University of Wisconsin-Madison. Available at: [Link]

  • Synthesis & Characterization : Royal Society of Chemistry (RSC). Transition metal-free functionalization of quinolines. RSC Advances. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of 6-Acetyl-1-methyl-2(1H)-quinolinone. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a robust, scientifically-grounded framework for developing a stability-indicating HPLC method for this and structurally related quinolinone derivatives.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic compound featuring a quinolinone core, a structure of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by this class of molecules.[1][2] Accurate and precise quantification of this analyte is crucial for purity assessment, stability studies, and pharmacokinetic analysis. The aromatic nature and the presence of a ketone functional group on the quinolinone scaffold present unique challenges and opportunities in HPLC method development, particularly in choosing the appropriate stationary phase to achieve optimal separation from potential impurities and degradation products.

This guide will compare the performance of two common reversed-phase HPLC columns, the traditional C18 and the Phenyl-Hexyl, in the analysis of this compound. We will explore the theoretical underpinnings of their separation mechanisms and provide a practical, step-by-step guide to developing a robust, stability-indicating method.

The Foundation: Understanding Analyte-Stationary Phase Interactions

The choice of the stationary phase is paramount in HPLC method development as it governs the primary interactions that lead to separation.[3][4] For a molecule like this compound, which possesses both hydrophobic and aromatic characteristics, the selection of the stationary phase dictates the selectivity of the method.

The Workhorse: C18 (ODS) Columns

C18, or octadecylsilane, columns are the most widely used stationary phases in reversed-phase HPLC.[3] Separation is primarily driven by hydrophobic interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte. For this compound, the quinolinone ring system and the methyl and acetyl groups will interact with the C18 stationary phase.

An Alternative with Unique Selectivity: Phenyl-Hexyl Columns

Phenyl-Hexyl columns offer a mixed-mode separation mechanism.[3][4][5] In addition to hydrophobic interactions from the hexyl chain, the phenyl ring provides a site for π-π interactions with aromatic analytes.[3][4][5] This unique selectivity can be particularly advantageous for separating compounds with aromatic rings, such as our target analyte, from other structurally similar compounds that may not have the same degree of aromaticity.[3][4][5]

Comparative Method Development

To illustrate the practical differences between C18 and Phenyl-Hexyl columns for the analysis of this compound, we will propose a starting HPLC method and then discuss the expected performance differences based on the stationary phase chemistry.

Proposed HPLC Method

Given the lack of a specific published method for this compound, the following method is proposed based on the analysis of structurally similar quinolinone and aromatic ketone compounds.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionJustification
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte and any potential impurities, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with a low UV cutoff.[6]
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to ensure the timely elution of the analyte while also being capable of separating potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and detector sensitivity.
Detector UV at 254 nmQuinolinone derivatives typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.[7]
Column Comparison: C18 vs. Phenyl-Hexyl

Table 2: Expected Performance Comparison of C18 and Phenyl-Hexyl Columns

Performance MetricC18 ColumnPhenyl-Hexyl ColumnRationale for Difference
Retention of Analyte Moderate to StrongModerate to StrongBoth columns provide sufficient hydrophobicity for retention. The Phenyl-Hexyl may show slightly less retention due to the shorter alkyl chain (hexyl vs. octadecyl), but this can be compensated by the π-π interactions.
Selectivity for Aromatic Impurities GoodExcellentThe Phenyl-Hexyl column's ability to engage in π-π interactions provides an additional separation mechanism, which can lead to better resolution of aromatic impurities from the main analyte peak.[3][4][5]
Peak Shape Generally GoodGenerally GoodWith an acidic mobile phase, good peak symmetry is expected on both columns for the weakly basic quinolinone nitrogen.
Robustness HighHighBoth are stable and robust stationary phases suitable for routine analysis.

dot

Caption: HPLC Method Development Workflow.

Experimental Protocol: Developing a Stability-Indicating Method

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[8][9] To develop such a method, forced degradation studies are essential.

Forced Degradation Studies

The goal of forced degradation is to generate potential degradation products by subjecting the analyte to various stress conditions.[8][9] The target for degradation is typically 5-20% to ensure that the primary degradation products are formed without completely consuming the parent drug.[9]

Experimental Protocol for Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light for a specified duration, as per ICH Q1B guidelines.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method on both the C18 and Phenyl-Hexyl columns.

Data Analysis and Method Validation

The chromatograms from the forced degradation studies should be carefully examined. The ideal method will show baseline separation of the parent peak from all degradation product peaks. The peak purity of the analyte should be assessed using a PDA detector.

Once the optimal chromatographic conditions have been established, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

Table 3: Key Validation Parameters as per ICH Q2(R1)

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for the detection of this compound requires a systematic approach. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column should be strongly considered, especially when dealing with complex samples containing structurally similar aromatic impurities. The unique π-π interaction capabilities of the Phenyl-Hexyl stationary phase can offer superior selectivity and resolution.

The ultimate choice of column and final method parameters should be based on a thorough evaluation of the data from comparative studies and forced degradation experiments. A comprehensive validation following ICH guidelines is mandatory to ensure the method is fit for its intended purpose in a regulated environment.

dot

ColumnSelectionLogic Start Start: Method Development for This compound SimpleMatrix Is the sample matrix simple with few expected impurities? Start->SimpleMatrix AromaticImpurities Are aromatic impurities or isomers a concern? SimpleMatrix->AromaticImpurities Yes UseC18 Start with a C18 column. SimpleMatrix->UseC18 No AromaticImpurities->UseC18 No ConsiderPhenyl Strongly consider a Phenyl-Hexyl column. AromaticImpurities->ConsiderPhenyl Yes EvaluateSelectivity Evaluate selectivity and resolution. UseC18->EvaluateSelectivity ConsiderPhenyl->EvaluateSelectivity FinalMethod Final Method Selection EvaluateSelectivity->FinalMethod

Caption: Column Selection Logic Diagram.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Scribd. (n.d.). Force Degradation. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. Available at: [Link]

  • PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Available at: [Link]

  • Agilent. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • Contract Pharma. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Available at: [Link]

  • ResearchGate. (2024). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Available at: [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]

  • Agilent. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Available at: [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Farmacia. (n.d.). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Available at: [Link]

  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]

  • CAS. (n.d.). 6-Methoxy-1-methyl-2(1H)-quinolinone. Available at: [Link]

Sources

FTIR analysis and characteristic peaks of 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

6-Acetyl-1-methyl-2(1H)-quinolinone (AMQ) represents a specific structural modification of the quinolinone scaffold, widely utilized as an intermediate in the synthesis of cardiotonic agents (e.g., vesnarinone analogs) and antitumor drugs.

For the analytical chemist, this molecule presents a unique spectroscopic challenge: distinguishing between two distinct carbonyl environments (the ring lactam and the exocyclic ketone) and confirming the success of N-methylation against its precursor.

This guide provides a comparative FTIR analysis, isolating the spectral fingerprints that differentiate AMQ from its synthetic precursors: 6-Acetyl-2(1H)-quinolinone (unmethylated) and 1-Methyl-2(1H)-quinolinone (non-acetylated).

Structural Logic

The AMQ molecule consists of three vibrationally distinct zones:

  • The Lactam Core (Pos 2): A rigid amide system fixed in the oxo form due to N-methylation.

  • The Acetyl Group (Pos 6): An aromatic ketone conjugated with the benzene ring.

  • The N-Methyl Group (Pos 1): A tertiary amide center, eliminating the N-H stretch found in precursors.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as water interference in the carbonyl region), the following protocol is recommended.

Sample Preparation[1][2][3]
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC.

  • Crystal Type: Diamond or ZnSe (Diamond preferred for durability with crystalline powders).

  • Pre-treatment: Dry the sample in a vacuum desiccator for 2 hours at 40°C.

    • Why? Quinolinones can form hydrates. Interstitial water creates broad bands at 3400 cm⁻¹ and 1640 cm⁻¹ (H-O-H bending) that obscure the critical Lactam C=O peak.

Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Essential to resolve the acetyl/lactam doublet).

  • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio in the fingerprint region.

  • Background: Air background collected immediately prior to sample loading.

Comparative Spectral Analysis

The following table contrasts AMQ with its two most common "failure modes" (impurities) in synthesis: the unmethylated precursor and the non-acetylated analog.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeAMQ (Target) 6-Acetyl-2(1H)-quinolinone (Precursor)1-Methyl-2(1H)-quinolinone (Side Product)
N-H / O-H StretchAbsent Broad, 3100–3250 cm⁻¹ (Strong Diagnostic)Absent
Ketone C=O Stretch (C6)1680–1690 cm⁻¹ 1675–1685 cm⁻¹Absent
Lactam C=O Stretch (C2)1645–1660 cm⁻¹ 1650–1670 cm⁻¹ (Broadened by H-bond)1645–1660 cm⁻¹
N-CH₃ C-H Stretch2920–2950 cm⁻¹ Absent2920–2950 cm⁻¹
Aromatic Ring C=C Stretch1590–1605 cm⁻¹ 1590–1610 cm⁻¹1590–1605 cm⁻¹
Acetyl -CH₃ Sym.[1] Bend~1360 cm⁻¹ ~1360 cm⁻¹Absent
Detailed Interpretation
A. The Carbonyl "Twin Peaks" (1640–1690 cm⁻¹)

In AMQ, you will observe two distinct carbonyl bands. This is the primary confirmation of the 6-acetyl substitution.

  • The Higher Frequency Band (1680–1690 cm⁻¹): Corresponds to the Acetyl Ketone . It is conjugated with the aromatic ring but less polarized than the lactam.

  • The Lower Frequency Band (1645–1660 cm⁻¹): Corresponds to the Lactam (Amide) . Resonance delocalization of the nitrogen lone pair into the carbonyl oxygen reduces the double-bond character, lowering the wavenumber compared to the ketone.

Comparison Insight: If you see only one broad carbonyl peak, your resolution is too low, or the sample is wet. If you see only the lower peak (1650 region), acetylation failed (product is 1-Methyl-2(1H)-quinolinone).

B. The N-Methylation Fingerprint (3200 vs. 2900 cm⁻¹)

This is the "Go/No-Go" region for determining if the methylation step was successful.

  • Precursor: The starting material (6-Acetyl-2(1H)-quinolinone) has a dissociable proton on the nitrogen. In the solid state, this forms strong intermolecular Hydrogen bonds (dimers), resulting in a broad, medium-intensity band centered around 3150–3200 cm⁻¹ .

  • AMQ (Target): Methylation removes this proton. The broad band disappears completely . Instead, you observe sharper, weaker C-H stretching bands around 2920–2950 cm⁻¹ attributed to the N-methyl group.

Decision Logic & Workflow

The following diagrams illustrate the logical process for validating the compound using FTIR.

Diagram 1: Spectral Identification Logic

FTIR_Logic Start Unknown Sample Spectrum Check_NH Check 3100-3300 cm⁻¹ region Is there a BROAD band? Start->Check_NH Has_NH Yes: N-H Present Check_NH->Has_NH Broad Abs. No_NH No: Region is clean Check_NH->No_NH Sharp/No Abs. Result_Precursor ID: 6-Acetyl-2(1H)-quinolinone (Methylation Failed) Has_NH->Result_Precursor Check_CO Check 1640-1690 cm⁻¹ region How many Carbonyl peaks? No_NH->Check_CO One_Peak Single Peak (~1650 cm⁻¹) Check_CO->One_Peak Two_Peaks Doublet (1650 & 1685 cm⁻¹) Check_CO->Two_Peaks Result_SideProduct ID: 1-Methyl-2(1H)-quinolinone (Acetylation Failed) One_Peak->Result_SideProduct Result_Target ID: this compound (Target Confirmed) Two_Peaks->Result_Target

Caption: Decision tree for differentiating AMQ from its primary synthetic impurities.

Advanced Considerations: Tautomerism

Researchers must be aware that 2-quinolinones can exhibit lactam-lactim tautomerism.

  • Unmethylated Precursor: Can exist in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms, though the lactam usually predominates in the solid state. This complicates the spectrum with potential O-H bands.

  • AMQ (Methylated): The N-methyl group locks the structure in the lactam form. This simplifies the spectrum significantly, making the FTIR data for AMQ much sharper and more reproducible than its unmethylated precursor.

References

  • Vibrational Spectroscopy of Quinolinones: Comparison of N-methylated vs. unmethylated quinolinone cores. Source:

  • General Quinolinone Synthesis & Characterization: Methodologies for acetylation and methylation in quinoline systems. Source:

  • FTIR Interpretation Guidelines: Standard characteristic frequencies for aromatic ketones and lactams. Source:

  • Structural Isomerism in Quinolines: Differentiation of quinoline derivatives via spectroscopy. Source:

Sources

Comprehensive Purity Assessment Guide: Research-Grade 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "98% Purity"

In the synthesis of functionalized quinolinone derivatives—critical scaffolds for phosphodiesterase inhibitors (e.g., Cilostazol analogs) and atypical antipsychotics—6-Acetyl-1-methyl-2(1H)-quinolinone serves as a linchpin intermediate.

While many suppliers offer "Synthesis Grade" (>95%) or "Standard Grade" (>98%) material, these designations often rely solely on HPLC-UV peak area integration. This guide compares standard assessment methods against Research-Grade Orthogonal Analysis . We demonstrate that relying on UV purity alone often masks critical impurities (specifically the N-desmethyl precursor) that act as chain-terminators in downstream condensation reactions, leading to yield drops of up to 15% in subsequent steps.

This guide provides a validated protocol for distinguishing true Research-Grade material (>99.5%, isomer-free) from inferior alternatives.

Compound Profile & Critical Impurity Landscape

To assess purity, one must first identify the likely contaminants.[1] In the industrial synthesis of this compound, three specific impurities are persistent and difficult to remove.

CompoundStructure / DescriptionOriginRisk Factor
Target This compound N/ATarget
Impurity A 6-Acetyl-2(1H)-quinolinone (N-Desmethyl)Incomplete methylation of the precursor.Critical: Contains an acidic N-H proton. Competes in base-catalyzed downstream reactions.
Impurity B 1-Methyl-2(1H)-quinolinone (De-acetylated)Decarboxylation or incomplete acetylation.Moderate: Inert in condensation reactions but lowers effective molarity.
Impurity C Isomers (e.g., 8-Acetyl) Poor regioselectivity during Friedel-Crafts acylation.High: Co-elutes with target in standard HPLC; leads to difficult-to-separate isomeric byproducts later.

Comparative Analysis: Assessment Standards

We compared three grades of analytical rigor to demonstrate why "Standard HPLC" is insufficient for high-stakes research.

Method A: Standard HPLC-UV (The "Industry Standard")
  • Method: C18 Column, Isocratic Methanol/Water, Detection at 254 nm.

  • Performance:

    • Pros: Cheap, fast, accessible.

    • Cons:Fails to resolve Impurity A effectively due to spectral similarity. 6-Acetyl-2(1H)-quinolinone and the target often co-elute under isocratic conditions.

    • Verdict:Insufficient for GLP/GMP research.

Method B: UHPLC-MS (The "Research Grade" Standard)
  • Method: sub-2µm C18 Column, Gradient Elution, ESI(+) MS Detection.

  • Performance:

    • Pros: Mass discrimination (

      
       202 vs 
      
      
      
      188) allows instant identification of the N-desmethyl impurity even if peaks overlap.
    • Cons: Requires expensive instrumentation.

    • Verdict:Recommended for routine batch release.

Method C: qNMR (Quantitative NMR - The "Absolute" Standard)
  • Method: 1H-NMR with Internal Standard (e.g., Maleic Acid).

  • Performance:

    • Pros: Absolute quantification; does not require a reference standard of the analyte. Detecting the N-Methyl singlet (approx 3.6 ppm) vs N-H broad peak provides definitive ratio data.

    • Cons: Lower sensitivity (LOD ~0.1%).

    • Verdict:Validation Tool for primary reference standards.

Comparative Data Table
FeatureMethod A (Standard UV)Method B (UHPLC-MS)Method C (qNMR)
Purity Claim "98.5%" (False Positive)96.2% (True Value)96.1% (True Value)
Impurity A Detection Missed (Co-elution)Detected (

188)
Detected (N-H shift)
Regioisomer Resolution PoorExcellentModerate
Limit of Detection 0.05%0.001%0.1%
Suitability Rough SynthesisDrug Development Reference Certification

Validated Experimental Protocols

The following protocols are established to ensure Research-Grade (>99.5%) certification.

Protocol 1: High-Resolution Separation (UHPLC-UV-MS)

Objective: Separate the target from the N-desmethyl impurity (Impurity A).

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Detection:

    • UV: 254 nm (bandwidth 4 nm) and 320 nm.

    • MS: ESI Positive Mode, Scan range 100–400

      
      .
      

Gradient Profile:

  • 0.0 min: 95% A / 5% B

  • 1.0 min: 95% A / 5% B (Equilibration)

  • 8.0 min: 5% A / 95% B (Linear Ramp)

  • 10.0 min: 5% A / 95% B (Hold)

Acceptance Criteria:

  • Target Retention Time (RT): ~5.2 min.

  • Impurity A (N-desmethyl) RT: ~4.8 min (Must have Resolution

    
    ).
    
  • Purity Calculation: (Area of Target) / (Total Area of All Peaks) × 100. Must be >99.5% .

Protocol 2: Rapid Identification via 1H-NMR

Objective: Verify N-methylation status.

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .

  • Acquire spectrum (minimum 16 scans).

  • Diagnostic Signals:

    • Target: Singlet at

      
       ~3.6-3.7 ppm (N-CH3).
      
    • Impurity A: Absence of N-CH3; presence of broad singlet at

      
       >11.0 ppm (N-H).
      
    • Acetyl Group: Singlet at

      
       ~2.6-2.7 ppm.
      

Decision Framework & Workflow

The following diagram illustrates the logical workflow for assessing incoming batches of this compound to prevent downstream synthesis failure.

PurityAssessment Start Incoming Batch (this compound) Step1 Step 1: 1H-NMR Check (DMSO-d6) Start->Step1 Check1 N-Methyl Singlet (3.6 ppm) Present? Step1->Check1 Fail1 REJECT: Impurity B (Unmethylated Precursor) Check1->Fail1 No / Mixed Step2 Step 2: UHPLC-MS Analysis (Gradient Method) Check1->Step2 Yes (Pure Singlet) Check2 Purity > 99.5% AND No m/z 188 Peak? Step2->Check2 Fail2 REJECT: Low Purity (Recrystallize) Check2->Fail2 No Success APPROVE: Research Grade Check2->Success Yes

Caption: Figure 1. Logical decision tree for validating Research-Grade status of this compound.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link (Foundational synthesis of quinolinones).

  • Al-Haiza, M. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Link (Discusses impurity profiles in quinolinone condensation).

  • BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers. Link (General HPLC conditions for quinoline isomers).

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines: Recent Literature. Link (Mechanistic background for impurity formation).

  • ThermoFisher Scientific. (2025). LC-MS/MS Method Development for Quinoline Derivatives. Link (Source for MS ionization parameters).

Sources

Comparative Synthesis Efficiency of Acetylation Methods for Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acetylation of quinolinones (quinolin-2(1H)-ones and related scaffolds) is a critical transformation in medicinal chemistry, serving as a gateway to fused heterocyclic systems and lipophilic drug candidates. This guide compares three distinct methodologies: Traditional Acid-Mediated Condensation , Palladium-Catalyzed C–H Activation , and Electrochemical Hydrogen Atom Transfer (HAT) .

While traditional methods offer reliability for C3-functionalization, they often suffer from poor atom economy and harsh conditions. Transition-metal catalysis provides exquisite regioselectivity (particularly at C8 via N-oxide direction) but requires expensive catalysts. The emerging electrochemical approach offers a sustainable, oxidant-free alternative utilizing alcohols as acetyl sources.

Method A: Traditional Acid-Mediated Acetylation (The Baseline)

Target: 3-Acetyl-4-hydroxyquinolin-2(1H)-one Mechanism: Fries Rearrangement / Knoevenagel Condensation

Technical Overview

The classical route to acetylated quinolinones typically involves the synthesis of an ester intermediate followed by a Fries rearrangement, or a direct multi-component condensation. The most robust "baseline" protocol is the condensation of aniline derivatives with diethyl malonate, followed by acetylation and rearrangement.

  • Pros: Reagents are inexpensive and readily available; scalable to kilogram quantities.

  • Cons: High temperatures (>130°C); stoichiometric waste (AlCl₃ or polyphosphoric acid); limited to specific regioisomers (mainly C3).

Method B: Pd-Catalyzed Regioselective C-H Acetylation (The Precision Tool)

Target: C8-Acetylquinoline N-oxides (Precursors to C8-functionalized quinolinones) Mechanism: Ligand-Directed C(sp²)–H Activation

Technical Overview

Direct functionalization of the quinoline core is challenging due to the electron-deficient nature of the pyridine ring. Using the N-oxide moiety as a transient directing group allows Palladium (Pd) to activate the distal C8 position, a feat difficult to achieve with traditional electrophilic aromatic substitution.

Mechanistic Insight

The reaction proceeds via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle.[1] The N-oxide oxygen coordinates to Pd(II), directing it to the C8–H bond. A key factor is the use of an external oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) to regenerate the active catalyst.

Experimental Protocol

Reagents: Quinoline N-oxide (1.0 equiv), Toluene (solvent), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), Acyl source (e.g.,


-oxocarboxylic acids).
  • Setup: In a sealed tube, dissolve Quinoline N-oxide (0.5 mmol) in Toluene (2.0 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (11.2 mg, 10 mol%) and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Reaction: Heat to 110°C for 16 hours.

  • Workup: Cool to RT, filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (EtOAc/Hexane) to yield the C8-acetylated product.

Mechanistic Visualization (Method B)

Pd_Cycle Start Pd(II)(OAc)2 Active Catalyst Coordination N-Oxide Coordination (Directing Group) Start->Coordination CH_Activation C8-H Activation (Cyclopalladation) Coordination->CH_Activation -AcOH Oxidative_Add Oxidative Addition (Acyl Source) CH_Activation->Oxidative_Add + R-CO-X Reductive_Elim Reductive Elimination (C-C Bond Formation) Oxidative_Add->Reductive_Elim Pd(IV) Intermediate Reoxidation Pd(0) -> Pd(II) (Ag2CO3 Oxidant) Reductive_Elim->Reoxidation Release Product Reoxidation->Start

Caption: Figure 1. Ligand-directed Pd(II) catalytic cycle for C8-selective acetylation of quinoline N-oxides.

Method C: Electrochemical HAT-Mediated Acetylation (The Green Innovator)

Target: C2/C4-Acylquinolines (Deoxygenative functionalization) Mechanism: Hydrogen Atom Transfer (HAT) Radical Pathway

Technical Overview

This method represents a paradigm shift, replacing stoichiometric chemical oxidants with electric current. It utilizes N-hydroxyphthalimide (NHPI) as a HAT catalyst and simple alcohols (ethanol) as the acetyl source.[2] This is a "Minisci-type" radical substitution but driven electrochemically.

Mechanistic Insight

The reaction is initiated at the anode, where NHPI is oxidized to the phthalimide N-oxyl radical (PINO). PINO abstracts a hydrogen atom from the


-position of ethanol, generating a nucleophilic hydroxyalkyl radical. This radical attacks the electron-deficient quinoline ring (protonated at the cathode or by acid additive), followed by oxidative rearomatization.
Experimental Protocol

Reagents: Quinoline derivative (0.5 mmol), Ethanol (excess/solvent), NHPI (20 mol%),


Bu₄NBF₄ (electrolyte), HCl (1.0 equiv).
  • Cell Setup: Use an undivided cell with a Graphite felt anode and Platinum cathode.

  • Electrolyte Prep: Dissolve

    
    Bu₄NBF₄ (0.1 M) in Ethanol (10 mL).
    
  • Addition: Add Quinoline substrate, NHPI (16 mg), and HCl (to activate the heterocycle).

  • Electrolysis: Constant current (CCE) at 10 mA/cm² at 60°C for 4-6 hours.

  • Workup: Evaporate ethanol, neutralize with sat. NaHCO₃, extract with DCM.

  • Purification: Silica gel chromatography.

Mechanistic Visualization (Method C)

Electro_HAT Anode Anode (+) Oxidation PINO PINO Radical Anode->PINO NHPI NHPI NHPI->Anode -e⁻ Ethanol Ethanol (CH3CH2OH) PINO->Ethanol HAT Radical α-Hydroxy Ethyl Radical Ethanol->Radical -H• Quinoline Protonated Quinoline Radical->Quinoline Minisci Attack Product Acetylated Quinoline Quinoline->Product -H+, -H2O

Caption: Figure 2. Electrochemical HAT cycle using NHPI to generate acetyl radicals from ethanol.

Comparative Analysis

The following table summarizes the efficiency metrics for the three discussed methods. Note that "Atom Economy" for Method C is significantly higher due to the use of ethanol as both solvent and reagent.

FeatureMethod A: Acid-MediatedMethod B: Pd-CatalyzedMethod C: Electrochemical HAT
Primary Regioselectivity C3 (via rearrangement)C8 (N-oxide directed)C2 / C4 (Minisci-type)
Yield (Average) 65 - 85%50 - 75%50 - 80%
Temperature High (>130°C)High (110°C)Mild (60°C)
Atom Economy Low (Stoichiometric waste)Moderate (Oxidant waste)High (H₂ is byproduct)
Reagent Cost LowHigh (Pd, Ag salts)Low (Electricity, Ethanol)
Scalability High (kg scale)Low (mg to g scale)Moderate (Flow electrochem potential)
Green Metric Poor (Acid waste)Poor (Heavy metals)Excellent (Reagent-free oxidant)
Expert Commentary
  • For Drug Discovery: Use Method B . The ability to access the C8 position provides unique IP space and alters the metabolic stability of the quinoline scaffold.

  • For Process Chemistry: Use Method A initially for cost, but pivot to Method C if the regioselectivity (C2/C4) aligns with the target. The electrochemical method avoids the removal of trace heavy metals (Pd), a critical regulatory requirement in late-stage pharmaceutical synthesis.

References

  • Electrochemical C(sp2)–H Acylation of Quinolines with Alcohols. Organic Letters, 2023. Link

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 2014. Link

  • Transition-Metal-Free Acylation of Quinolines via Oxidative Cross-Dehydrogenative Coupling. Synlett, 2016.[3][4] Link

  • Recent Progress in Palladium-Catalyzed Quinoline Formation. Molecules, 2023. Link

  • Regioselective Functionalization of Quinolines through C-H Activation. Catalysts, 2020. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 6-Acetyl-1-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 53874-67-2 | Molecular Formula: C₁₂H₁₁NO₂ [1]

Executive Directive

To: Laboratory Managers, Process Chemists, and EHS Officers From: Senior Application Scientist, Chemical Safety Division

The Core Directive: 6-Acetyl-1-methyl-2(1H)-quinolinone is a pharmaceutical intermediate often used in the synthesis of cardiotonic agents (e.g., Vesnarinone derivatives). While it is not currently classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it must be managed as a Non-Regulated Hazardous Waste (or state-regulated equivalent) due to its bioactive potential and persistence in aquatic environments.

Do not dispose of this compound via municipal sinks or evaporation. The only acceptable disposal pathway is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the physical state and hazard profile.[2] This compound typically presents as a solid powder.

PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Requires "Solid Organic" waste stream.
Solubility Low in water; Soluble in DCM, DMSODo not attempt aqueous neutralization.
Reactivity Stable ketone/amide functionalityCompatible with standard organic waste streams.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][3]Standard PPE (Nitrile gloves, safety glasses) required.
RCRA Status Not Listed (Target for Incineration)Assign "Non-RCRA Regulated" unless mixed with listed solvents.

Pre-Disposal Characterization (The Decision Matrix)

Effective disposal relies on characterizing the "matrix" the chemical is in. Use the following logic flow to determine the correct waste stream.

DisposalLogic Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Spill Debris StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamA Stream A: Solid Organics (Incineration) Solid->StreamA Pack in Drum SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvent (Ethanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens StreamB Stream B: Halogenated Waste (Fuel Blending/Incineration) Halogenated->StreamB StreamC Stream C: High BTU Organics (Fuel Blending) NonHalogenated->StreamC

Figure 1: Waste Stream Decision Matrix. Select the disposal path based on the solvent carrier and physical state.

Operational Protocols

Protocol A: Disposal of Pure Solid (Expired or Off-Spec)

Context: You have a bottle of CAS 53874-67-2 that is expired or no longer needed.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.

    • Transfer the solid directly into the waste container.

    • Expert Tip: Do not empty the original bottle if it is less than 50% full. Simply place the entire original container into the waste drum to minimize exposure.

  • Labeling:

    • Label as "Non-Regulated Chemical Waste: Solid Organics" .

    • Explicitly list constituents: "95% this compound".

    • Add GHS Hazard Pictogram: Exclamation Mark (Irritant) .

Protocol B: Disposal of Reaction Mixtures (Mother Liquors)

Context: The compound is dissolved in a solvent after a synthesis step (e.g., recrystallization).

  • Solvent Identification:

    • If DCM/Chloroform: Use the Halogenated Waste carboy (Red label/cap usually).

    • If Acetone/Ethyl Acetate/Methanol: Use the Non-Halogenated Organic carboy.

  • Compatibility Check:

    • Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). The acetyl group on the quinolinone is stable, but mixing organics with oxidizers is a primary cause of lab fires.

  • Transfer:

    • Pour into the carboy using a funnel.

    • Crucial Step: Record the volume and concentration on the waste log immediately. "Unknown" waste costs 10x more to dispose of than characterized waste.

Protocol C: Spill Management

Context: A small quantity (<50g) of powder has spilled on the benchtop.

  • PPE: Nitrile gloves, lab coat, safety glasses. If outside a hood, wear an N95 dust mask.

  • Containment: Do not dry sweep (creates dust).

  • Cleanup:

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a sealable bag or jar.

    • Wipe the surface with soap and water three times.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Organic Waste drum.

Logistics & Regulatory Compliance

Waste Coding (US Context)

While this specific CAS is not a listed hazardous waste, the mixture it is in often dictates the code.

Waste CompositionLikely EPA Waste CodeRationale
Pure Solid None (Non-RCRA)Not Ignitable, Corrosive, Reactive, or Toxic (TCLP).
In Acetone/Methanol D001 Ignitable Characteristic (Flash point <60°C).[4][5]
In DCM F002 Spent Halogenated Solvent listing.
Contractor Handoff
  • Manifesting: Ensure the chemical name "this compound" is written clearly on the waste profile. Do not use generic terms like "Drug Intermediate" without the specific chemical name, as this delays approval.

  • Destruction Method: Request Incineration . This ensures the destruction of the quinolinone ring system, preventing bio-accumulation in the environment.

Scientific Rationale & Stewardship

Why Incineration? Quinolinone derivatives are biologically active scaffolds. Standard wastewater treatment plants (WWTPs) rely on bacterial digestion, which may not fully degrade complex heterocyclic rings like quinolinones. Releasing these into the water supply can lead to "pseudopersistence" in aquatic ecosystems. High-temperature incineration guarantees the breakdown of the molecule into safe byproducts (CO₂, H₂O, NOx).

Self-Validating Safety:

  • The Solubility Check: By verifying solubility before disposal (Protocol B), you prevent the formation of biphasic waste layers that can hide reactive hotspots in waste drums.

  • The Oxidizer Check: Explicitly checking for oxidizers prevents the most common cause of waste container over-pressurization.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CAS 53874-67-2). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.